L-685458
Description
a gamma-secretase inhibitor; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURCDOXDAHPNRQ-ZJKZPDEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292632-98-5 | |
| Record name | L 685458 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292632985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
L-685,458: A Technical Guide to its Mechanism of Action as a γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-685,458 is a potent and selective small molecule inhibitor of γ-secretase, an intramembrane aspartyl protease critically implicated in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action of L-685,458, detailing its interaction with the γ-secretase complex, its inhibitory effects on the production of amyloid-β (Aβ) peptides, and comprehensive experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of neurodegenerative disease, enzymology, and drug development.
Introduction
The accumulation of amyloid-β (Aβ) peptides, derived from the proteolytic processing of the amyloid precursor protein (APP), is a central event in the pathophysiology of Alzheimer's disease. The final step in Aβ generation is catalyzed by the γ-secretase complex, a multi-subunit intramembrane protease. Consequently, inhibition of γ-secretase has been a primary therapeutic strategy for Alzheimer's disease. L-685,458 has emerged as a key research tool in this area due to its potency and selectivity as a γ-secretase inhibitor. This document elucidates the core mechanism by which L-685,458 exerts its inhibitory effects.
Mechanism of Action
L-685,458 functions as a transition-state analog inhibitor of γ-secretase.[1][2] Its chemical structure mimics the tetrahedral intermediate formed during the hydrolysis of the peptide bond by the aspartyl protease active site of γ-secretase. This mode of action leads to a tight and specific binding to the catalytic subunit of the complex, presenilin (PSEN).[3]
Interaction with the γ-Secretase Complex
The γ-secretase complex is composed of four core protein subunits: presenilin (PSEN1 or PSEN2), nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[4] Presenilin harbors the catalytic aspartate residues essential for proteolytic activity.[4] L-685,458 directly targets and binds to the active site of presenilin, thereby blocking the access of substrates like APP C-terminal fragments (APP-CTFs).[3] Photoaffinity labeling studies have confirmed that L-685,458 directly and specifically interacts with presenilin subunits.[3]
Inhibition of Amyloid-β Production
By binding to the active site of γ-secretase, L-685,458 effectively inhibits the intramembrane cleavage of APP-CTFs. This inhibition prevents the generation and subsequent secretion of both Aβ40 and Aβ42 peptides, the latter being the more amyloidogenic and neurotoxic species implicated in Alzheimer's disease.[2]
Quantitative Data
The inhibitory potency of L-685,458 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the γ-secretase enzyme and its effectiveness in cellular models.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (γ-secretase activity) | 17 nM | In vitro assay | [5][6] |
| IC50 (Aβ40 production) | 48 nM | Human neuroblastoma (SH-SY5Y) cells | [5] |
| IC50 (Aβ42 production) | 67 nM | Human neuroblastoma (SH-SY5Y) cells | [5] |
| IC50 (Aβ40 production) | 402 nM | Neuro2A cells expressing human AβPP695 | [6] |
| IC50 (Aβ42 production) | 775 nM | Neuro2A cells expressing human AβPP695 | [6] |
| IC50 (Aβ40 production) | 113 nM | CHO cells expressing human AβPP695 | [6] |
| IC50 (Aβ42 production) | 248 nM | CHO cells expressing human AβPP695 | [6] |
Experimental Protocols
In Vitro γ-Secretase Activity Assay
This protocol describes a cell-free assay to measure the enzymatic activity of γ-secretase and its inhibition by L-685,458.
Methodology:
-
Preparation of Membranes:
-
Culture cells overexpressing APP (e.g., HEK293-APP) to confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
In Vitro Reaction:
-
Solubilize the membrane preparation in a buffer containing a mild detergent such as CHAPSO.
-
In a microplate, combine the solubilized membranes with a recombinant APP-C99-FLAG substrate.
-
Add varying concentrations of L-685,458 (or vehicle control).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
-
Detection of Cleavage Products:
-
Terminate the reaction.
-
Detect the generated Aβ or the APP intracellular domain (AICD) fragment by Western blotting using specific antibodies (e.g., anti-Aβ or anti-FLAG).[7]
-
Alternatively, use a specific Aβ ELISA kit for quantification.
-
Cell-Based Assay for Aβ Production
This protocol outlines a method to measure the effect of L-685,458 on Aβ production in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y or CHO cells stably expressing human APP) in a suitable culture dish.
-
Allow cells to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of L-685,458 (or DMSO as a vehicle control) in fresh culture medium.
-
Incubate the cells for a specified duration (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Quantification of Aβ:
-
Use a sandwich ELISA kit specific for Aβ40 and Aβ42 to measure the concentration of these peptides in the conditioned medium.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate, determined by a protein assay (e.g., BCA assay).
-
Immunoprecipitation and Western Blotting for Presenilin 1
This protocol describes the co-immunoprecipitation of γ-secretase components to study the interaction with L-685,458.
Methodology:
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells treated with or without L-685,458 in a mild lysis buffer (e.g., containing 1% CHAPSO).[5]
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against a γ-secretase component (e.g., anti-Presenilin 1 N-terminal fragment) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against other γ-secretase components (e.g., anti-Nicastrin, anti-PEN-2, anti-APH-1) to detect co-immunoprecipitated proteins.
-
Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Conclusion
L-685,458 is a cornerstone tool for investigating the function and inhibition of γ-secretase. Its well-defined mechanism of action as a transition-state analog inhibitor, coupled with its high potency and selectivity, makes it an invaluable reagent for Alzheimer's disease research and related fields. The experimental protocols provided in this guide offer a framework for the robust and reproducible study of γ-secretase activity and its modulation. Further research utilizing L-685,458 will undoubtedly continue to deepen our understanding of the intricate processes underlying Aβ generation and the potential for therapeutic intervention.
References
- 1. Computational analysis of Alzheimer-causing mutations in amyloid precursor protein and presenilin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A presenilin dimer at the core of the γ-secretase enzyme: Insights from parallel analysis of Notch 1 and APP proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. γ-Secretase is a membrane protein complex comprised of presenilin, nicastrin, aph-1, and pen-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Presenilin 1 is linked with γ-secretase activity in the detergent solubilized state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presenilin 1 and Presenilin 2 Target γ-Secretase Complexes to Distinct Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
L-685,458: A Technical Guide to a Potent Gamma-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-685,458, a potent, transition-state analog inhibitor of gamma-secretase. This document details its mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for its characterization. Visualizations of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological context and laboratory application.
Introduction to L-685,458
L-685,458 is a well-characterized dipeptide aspartyl protease transition-state mimic that potently inhibits gamma-secretase activity.[1][2] Its development has been pivotal in the study of gamma-secretase, an intramembrane protease complex with critical roles in both normal physiology and the pathogenesis of diseases such as Alzheimer's disease and certain cancers.[1][3][4] Gamma-secretase is responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[5][6] Additionally, it cleaves the Notch receptor, releasing the Notch Intracellular Domain (NICD) to regulate gene expression involved in cell fate decisions.[7][8][9] L-685,458's ability to inhibit these processes has made it an invaluable tool for researchers investigating the function and therapeutic potential of targeting gamma-secretase.
Mechanism of Action
L-685,458 functions as a transition-state analog inhibitor of gamma-secretase.[1][10] Its chemical structure, containing a hydroxyethylene dipeptide isostere, mimics the tetrahedral intermediate formed during peptide bond hydrolysis by aspartyl proteases.[2] This allows L-685,458 to bind tightly to the active site of presenilin, the catalytic subunit of the gamma-secretase complex, thereby blocking its proteolytic activity.[4][11] By occupying the active site, L-685,458 prevents the processing of gamma-secretase substrates, including APP and Notch.[10][12] While it is a potent inhibitor, studies have shown that it can display non-competitive inhibition kinetics, suggesting a complex interaction with the enzyme.[13]
Quantitative Data Summary
The inhibitory activity of L-685,458 has been quantified across various assays and cell lines. The following tables summarize the key IC50 values for its effects on gamma-secretase, Aβ production, and Notch signaling.
Table 1: In Vitro Inhibition of Gamma-Secretase Activity
| Assay Type | IC50 | Reference |
| Amyloid β-protein precursor γ-secretase activity | 17 nM | [1][10] |
| γ-secretase-mediated cleavage of APP-C99 | 301.3 nM | [1][10] |
| γ-secretase-mediated cleavage of Notch-100 | 351.3 nM | [1][10] |
Table 2: Inhibition of Aβ Production in Cell-Based Assays
| Cell Line | Aβ Species | IC50 | Reference |
| Neuro2A hAβPP695 | Aβ40 | 402 nM | [1][10] |
| Neuro2A hAβPP695 | Aβ42 | 775 nM | [1][10] |
| CHO hAβPP695 | Aβ40 | 113 nM | [1][10] |
| CHO hAβPP695 | Aβ42 | 248 nM | [1][10] |
| SH-SY5Y spβA4CTF | Aβ40 | 48 nM | [1][10] |
| SH-SY5Y spβA4CTF | Aβ42 | 67 nM | [1][10] |
Table 3: Selectivity Profile
| Protease | IC50 | Reference |
| HIV-1 protease | >1000 nM | |
| Cathepsin D | >1000 nM | |
| Trypsin | >1000 nM | |
| Papain | >1000 nM | |
| Calpain I | >1000 nM |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying L-685,458, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize L-685,458.
In Vitro Gamma-Secretase Activity Assay (Fluorogenic Substrate)
This assay measures the direct inhibitory effect of L-685,458 on gamma-secretase activity in a cell-free system.
Materials:
-
HEK293T cells (or other suitable cell line with endogenous gamma-secretase)
-
CHAPSO detergent
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.25% CHAPSO)
-
Fluorogenic gamma-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher)
-
L-685,458
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Membrane Preparation:
-
Harvest HEK293T cells and resuspend in a hypotonic buffer.
-
Homogenize the cells and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine protein concentration.
-
-
Solubilization of Gamma-Secretase:
-
Incubate the membrane preparation with a buffer containing CHAPSO detergent to solubilize the gamma-secretase complex.[1]
-
-
Assay Setup:
-
In a 96-well black microplate, add aliquots of the solubilized membrane preparation (containing gamma-secretase).
-
Add various concentrations of L-685,458 (dissolved in DMSO) or DMSO as a vehicle control.
-
Add the fluorogenic gamma-secretase substrate to each well.[1]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours) in the dark.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 440 nm emission).[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percent inhibition for each concentration of L-685,458 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Aβ Production Assay (ELISA)
This assay quantifies the inhibition of Aβ secretion from cells treated with L-685,458.
Materials:
-
HEK293 cells stably overexpressing human APP (e.g., APP695)
-
Cell culture medium and supplements
-
L-685,458
-
96-well cell culture plates
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader for ELISA
Protocol:
-
Cell Culture and Treatment:
-
Seed the HEK293-APP cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of L-685,458 or DMSO as a vehicle control.
-
Incubate the cells for 24-48 hours at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the conditioned medium from each well for Aβ analysis.
-
-
Aβ Quantification (ELISA):
-
Perform the Aβ40 and Aβ42 ELISAs on the collected conditioned media according to the manufacturer's instructions.[14][15] This typically involves:
-
Adding standards and samples to antibody-coated plates.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate standard curves for Aβ40 and Aβ42.
-
Calculate the concentration of Aβ in each sample.
-
Determine the percent inhibition of Aβ secretion for each concentration of L-685,458 and calculate the IC50 values.
-
Western Blot Analysis of APP C-Terminal Fragments (CTFs)
This method is used to observe the accumulation of APP CTFs (C99 and C83) upon gamma-secretase inhibition.
Materials:
-
Cells treated with L-685,458 (from the cell-based assay)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the C-terminus of APP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After collecting the conditioned medium, wash the cells with cold PBS.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities corresponding to APP-CTFs to assess their accumulation in L-685,458-treated samples compared to controls.
-
Notch Signaling Assay (Luciferase Reporter)
This assay measures the inhibitory effect of L-685,458 on Notch signaling.
Materials:
-
HEK293 cells
-
Expression vector for a constitutively active form of Notch (e.g., NotchΔE)
-
Luciferase reporter vector with a Notch-responsive promoter (e.g., containing CSL binding sites)
-
Transfection reagent
-
L-685,458
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NotchΔE expression vector and the Notch-responsive luciferase reporter vector.[2] A control vector expressing Renilla luciferase can be included for normalization.
-
-
Inhibitor Treatment:
-
After transfection, treat the cells with various concentrations of L-685,458 or DMSO.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and perform a dual-luciferase assay according to the manufacturer's protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percent inhibition of Notch signaling for each concentration of L-685,458 and determine the IC50 value.
-
Conclusion
L-685,458 remains a cornerstone tool for the study of gamma-secretase. Its well-defined mechanism of action and potent inhibitory activity against both Aβ production and Notch signaling provide a robust platform for investigating the physiological and pathological roles of this critical enzyme complex. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of neurodegenerative disease and oncology.
References
- 1. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linear non-competitive inhibition of solubilized human gamma-secretase by pepstatin A methylester, L685458, sulfonamides, and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of Virtual Screening Strategies for the Identification of γ-Secretase Inhibitors and Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Processing of Notch and amyloid precursor protein by γ-secretase is spatially distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. intimakmur.co.id [intimakmur.co.id]
- 13. novamedline.com [novamedline.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. origene.com [origene.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
L-685,458: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-685,458, a potent γ-secretase inhibitor, and its application in Alzheimer's disease research. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in in vitro and in vivo studies.
Core Mechanism of Action
L-685,458 is a transition-state analog inhibitor of γ-secretase, an intramembrane aspartyl protease.[1][2] γ-secretase is a critical enzyme in the amyloidogenic pathway, responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[3][4][5] By inhibiting γ-secretase, L-685,458 effectively reduces the production of both Aβ40 and Aβ42 peptides.[1][2]
The γ-secretase complex is composed of four main subunits: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[3] Presenilin forms the catalytic core of the complex. L-685,458 is believed to bind to the active site of presenilin, thereby blocking its proteolytic activity.[6]
Beyond its effect on APP processing, L-685,458 also inhibits the cleavage of other γ-secretase substrates, most notably the Notch receptor.[7][8][9] The inhibition of Notch signaling can lead to significant side effects, a crucial consideration in the therapeutic development of γ-secretase inhibitors.[8][9]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of L-685,458 against γ-secretase and its effect on Aβ production in various experimental systems.
| Target | Assay Type | IC50 (nM) | Reference |
| γ-Secretase Activity | In vitro assay | 17 | [1] |
| APP-C99 Cleavage | Cell-based assay | 301.3 | [2] |
| Notch-100 Cleavage | Cell-based assay | 351.3 | [2] |
Table 1: Inhibitory Activity of L-685,458 on γ-Secretase and its Substrates.
| Cell Line | Aβ Species | IC50 (nM) | Reference |
| SH-SY5Y | Aβ40 | 48 | [2] |
| SH-SY5Y | Aβ42 | 67 | [2] |
| Neuro2a (hAβPP695) | Aβ40 | 402 | [2] |
| Neuro2a (hAβPP695) | Aβ42 | 775 | [2] |
| CHO (hAβPP695) | Aβ40 | 113 | [2] |
| CHO (hAβPP695) | Aβ42 | 248 | [2] |
Table 2: Inhibition of Aβ Production by L-685,458 in Different Cell Lines.
Signaling Pathways and Experimental Workflows
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Notch Signaling Pathway and its Inhibition by L-685,458.
Caption: General Experimental Workflow for L-685,458 Evaluation.
Detailed Experimental Protocols
In Vitro γ-Secretase Activity Assay
This protocol is adapted from methodologies utilizing solubilized membrane fractions as a source of γ-secretase and a recombinant APP C-terminal fragment (C100-FLAG) as a substrate.[3][6][10]
1. Preparation of γ-Secretase Enriched Membranes:
-
Culture CHO or HEK293T cells to confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a minimal volume of assay buffer (see below) and determine the protein concentration.
2. Solubilization of γ-Secretase:
-
To the membrane suspension, add CHAPSO detergent to a final concentration of 1% (w/v).[3][11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the solubilized γ-secretase.
3. γ-Secretase Activity Assay:
-
Prepare the reaction mixture in a 96-well plate. Each well should contain:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, 0.1% phosphatidylcholine, 0.025% phosphatidylethanolamine, and 0.25% CHAPSO).[6]
-
Solubilized γ-secretase preparation (adjust volume for a final protein concentration of approximately 20-50 µ g/well ).
-
L-685,458 at various concentrations (or vehicle - DMSO - for control). Pre-incubate for 30 minutes at 37°C.
-
Recombinant C100-FLAG substrate (final concentration of 1 µM).[10]
-
-
Incubate the reaction mixture at 37°C for 4 hours.[6]
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer for Western blot analysis of AICD-FLAG or by placing on ice for Aβ ELISA.
4. Detection of Products:
-
Aβ Detection (ELISA): Use commercially available ELISA kits specific for Aβ40 and Aβ42. Follow the manufacturer's instructions to quantify the amount of Aβ produced in each reaction.
-
AICD Detection (Western Blot): Run the reaction samples on a Tris-Tricine polyacrylamide gel. Transfer the proteins to a PVDF membrane. Probe the membrane with an anti-FLAG antibody to detect the AICD-FLAG fragment.
Cell-Based Aβ Production Assay
This protocol describes the use of HEK293 cells transiently transfected with an APP expression vector to measure the effect of L-685,458 on Aβ secretion.[2][12][13]
1. Cell Culture and Transfection:
-
Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transiently transfect the cells with a plasmid encoding human APP (e.g., APP695 with the Swedish mutation) using a suitable transfection reagent according to the manufacturer's protocol.
2. Compound Treatment:
-
24 hours post-transfection, replace the culture medium with fresh medium containing various concentrations of L-685,458 or vehicle (DMSO).
-
Incubate the cells for an additional 24 hours at 37°C.
3. Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the conditioned medium at 2,000 x g for 10 minutes to remove cell debris.
-
The supernatant can be stored at -80°C until analysis.
4. Aβ Quantification (ELISA):
-
Quantify the levels of secreted Aβ40 and Aβ42 in the conditioned medium using specific sandwich ELISA kits.
-
Briefly, coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add the conditioned media samples and standards to the wells and incubate.
-
After washing, add a biotinylated detection antibody that recognizes the N-terminus of Aβ.
-
Following another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Finally, add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of Aβ in the samples based on the standard curve.
In Vivo Study in an Alzheimer's Disease Mouse Model
This protocol provides a general framework for evaluating the efficacy of L-685,458 in the Tg2576 mouse model, which overexpresses human APP with the Swedish mutation.[14][15][16]
1. Animal Model and Housing:
-
Use female Tg2576 mice, as they have been reported to show robust Aβ pathology.[16]
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
Begin treatment at an age before significant plaque deposition (e.g., 6 months) to assess preventative effects, or at a later age (e.g., 12 months) to evaluate therapeutic effects on existing pathology.
2. Drug Formulation and Administration:
-
Prepare a formulation of L-685,458 suitable for the chosen route of administration (e.g., oral gavage). A common vehicle for oral administration of hydrophobic compounds is a solution of polyethylene glycol (e.g., 80% PEG-400 in water).
-
Administer L-685,458 or vehicle to the mice daily for a predetermined period (e.g., 1-3 months). The dosage will need to be optimized, but a starting point could be in the range of 10-100 mg/kg, based on studies with other γ-secretase inhibitors.[14]
3. Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse with ice-cold saline.
-
Harvest the brains and divide them sagittally. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
For biochemical analysis, homogenize the frozen brain hemisphere in a guanidine hydrochloride buffer (e.g., 5 M guanidine HCl in 50 mM Tris-HCl, pH 8.0) to ensure complete solubilization of Aβ aggregates.[14]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g for 20 minutes) and collect the supernatant.
4. Aβ Quantification:
-
Determine the protein concentration of the brain homogenates.
-
Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits, as described in the cell-based assay protocol. The guanidine in the samples will need to be diluted to a non-interfering concentration (typically ≤ 0.1 M) before adding to the ELISA plate.[17]
5. Data Analysis:
-
Compare the brain Aβ levels between the L-685,458-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase is a membrane protein complex comprised of presenilin, nicastrin, aph-1, and pen-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-free assays for gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-secretase inhibitor does not induce cytotoxicity in adult T-cell leukemia cell lines despite NOTCH1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate-targeting γ-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acute γ-Secretase Inhibition Improves Contextual Fear Conditioning in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treating transgenic Alzheimer mice with a β-secretase inhibitor, what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reduction of β-amyloid and γ-secretase by calorie restriction in female Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
L-685,458: A Technical Guide to a Potent γ-Secretase Inhibitor for Amyloid Precursor Protein Processing Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of L-685,458, a potent, cell-permeable, transition-state analog inhibitor of γ-secretase. The document details its mechanism of action in the context of amyloid precursor protein (APP) processing, presents quantitative data on its inhibitory activity, and offers a comprehensive experimental protocol for its use in cell-based assays. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, making this a vital resource for researchers in Alzheimer's disease and related neurodegenerative fields.
Introduction: Amyloid Precursor Protein Processing and γ-Secretase
The processing of the amyloid precursor protein (APP) is a central event in the pathogenesis of Alzheimer's disease (AD). APP is a type I transmembrane protein that undergoes sequential proteolytic cleavage by enzymes known as secretases.[1] The amyloidogenic pathway, which leads to the generation of the neurotoxic amyloid-β (Aβ) peptide, is initiated by β-secretase (BACE1), followed by intramembrane cleavage by the γ-secretase complex.[1]
The γ-secretase complex is a multi-subunit aspartyl protease composed of four core components: Presenilin (PS1 or PS2), which forms the catalytic core, Nicastrin, Anterior pharynx defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[2] This complex is responsible for the final cleavage of the APP C-terminal fragment (APP-CTFβ or C99), generating Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[3] Due to its critical role in Aβ production, γ-secretase is a primary therapeutic target for AD.[4]
L-685,458: Mechanism of Action
L-685,458 is a potent and specific inhibitor of γ-secretase. Structurally, it is a peptidomimetic that contains a hydroxyethylene dipeptide isostere, designed to mimic the transition state of an aspartyl protease substrate. This design allows L-685,458 to bind directly and with high affinity to the active site of γ-secretase.
Convincing evidence has demonstrated that L-685,458 directly targets the presenilin subunit, providing definitive proof that presenilin is the catalytic component of the γ-secretase complex.[5] By occupying the active site, L-685,458 prevents the binding and subsequent cleavage of γ-secretase substrates, including the APP-CTFβ. This inhibition effectively blocks the production and secretion of both Aβ40 and Aβ42 peptides.[6][7]
Quantitative Data: Inhibitory Potency of L-685,458
L-685,458 demonstrates potent inhibition of γ-secretase activity across various experimental systems. Its IC50 (half-maximal inhibitory concentration) values highlight its efficacy in reducing the production of both Aβ40 and Aβ42.
| Assay System | Target | IC50 Value (nM) | Reference |
| Cell-Free Assay | γ-Secretase Activity | 17 | [6][7] |
| SH-SY5Y Neuroblastoma Cells | Aβ40 Production | 48 | [2][6] |
| SH-SY5Y Neuroblastoma Cells | Aβ42 Production | 67 | [2][6] |
| CHO Cells (hAPP695) | Aβ40 Production | 113 | [2] |
| CHO Cells (hAPP695) | Aβ42 Production | 248 | [2] |
| Neuro2A (N2a) Cells (hAPP) | Aβ40 Production | 402 | [2][7] |
| Neuro2A (N2a) Cells (hAPP) | Aβ42 Production | 775 | [2][7] |
| In Vitro (Solubilized HeLa) | Aβ40 Production | ~0.3 | |
| In Vitro (Solubilized HeLa) | Aβ42 Production | ~0.3 |
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to determine the efficacy of L-685,458 in inhibiting Aβ production. The protocol is based on methodologies commonly employed using human embryonic kidney (HEK293) cells stably expressing human APP.
Cell-Based γ-Secretase Inhibition Assay
Objective: To quantify the dose-dependent inhibition of Aβ40 and Aβ42 secretion by L-685,458 in a cellular context.
Materials:
-
HEK293 cells stably expressing human APP with a familial AD mutation (e.g., Swedish "sw" mutation).
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Opti-MEM I Reduced Serum Medium.
-
L-685,458 (powder).
-
Dimethyl sulfoxide (DMSO, cell culture grade).
-
Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
Protease inhibitor cocktail.
-
BCA Protein Assay Kit.
-
Aβ40 and Aβ42 ELISA kits.
-
Multi-well cell culture plates (e.g., 24-well).
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-APPsw cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells into 24-well plates at a density that will result in ~80-90% confluency on the day of treatment. Allow cells to adhere overnight.
-
-
Preparation of L-685,458 Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of L-685,458 by dissolving the powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C.
-
-
Compound Treatment:
-
On the day of the experiment, prepare serial dilutions of L-685,458 in serum-free media (Opti-MEM) to achieve the final desired concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Aspirate the culture medium from the plated cells and wash once with sterile PBS.
-
Add the media containing the different concentrations of L-685,458 or vehicle control to the respective wells.
-
Incubate the cells for a defined period (e.g., 16-24 hours) at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the conditioned media from each well into labeled microcentrifuge tubes. This media contains the secreted Aβ peptides.
-
Centrifuge the media at low speed (e.g., 1,000 x g for 5 minutes) to pellet any detached cells or debris.
-
Transfer the supernatant to fresh tubes and store at -80°C until ELISA analysis.
-
-
Cell Lysis and Protein Quantification (Optional - for toxicity assessment):
-
Wash the remaining cells in the plate with cold PBS.
-
Add cell lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Incubate on ice for 15-30 minutes, then scrape the cells and collect the lysate.
-
Determine the total protein concentration of each lysate using a BCA assay. This can be used to normalize Aβ levels and assess cell viability.
-
-
Quantification of Aβ by ELISA:
-
Quantify the levels of Aβ40 and Aβ42 in the collected conditioned media using specific sandwich ELISA kits, following the manufacturer’s instructions.
-
Briefly, this involves adding media samples and standards to antibody-coated plates, incubating, washing, adding a detection antibody, and then a substrate to generate a colorimetric signal.
-
Read the absorbance on a plate reader and calculate the Aβ concentrations based on the standard curve.
-
-
Data Analysis:
-
Calculate the percentage of Aβ inhibition for each concentration of L-685,458 relative to the vehicle-treated control.
-
Plot the percentage inhibition against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value for both Aβ40 and Aβ42.
-
The APP Processing Pathways
To understand the action of L-685,458, it is essential to visualize the two main APP processing pathways. The non-amyloidogenic pathway, initiated by α-secretase, cleaves within the Aβ domain, precluding its formation. The amyloidogenic pathway, initiated by β-secretase (BACE1), produces the C99 fragment that is the direct substrate for γ-secretase. L-685,458 specifically blocks the final step of the amyloidogenic pathway.
Conclusion
L-685,458 remains a cornerstone tool for research into Alzheimer's disease pathology. Its well-characterized mechanism as a transition-state analog inhibitor of the γ-secretase active site provides a specific and potent method for modulating Aβ production in both in vitro and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for scientists seeking to utilize L-685,458 to investigate the intricacies of APP processing and to screen for novel therapeutic agents targeting γ-secretase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linear non-competitive inhibition of solubilized human gamma-secretase by pepstatin A methylester, L685458, sulfonamides, and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amyloid β-protein (Aβ) assembly: Aβ40 and Aβ42 oligomerize through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of L-685,458: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-685,458 has emerged as a critical tool in the study of intramembrane proteolysis, particularly in the context of Alzheimer's disease and cancer research. This technical guide provides an in-depth overview of the biological activity of L-685,458, its mechanism of action, and detailed experimental protocols for its characterization.
Core Mechanism of Action: A Potent γ-Secretase Inhibitor
L-685,458 is a potent, cell-permeable, transition-state analog inhibitor of γ-secretase, a multi-subunit protease complex responsible for the cleavage of several type I transmembrane proteins.[1][2][3] Its inhibitory activity is central to its biological effects, primarily the modulation of Amyloid Precursor Protein (APP) and Notch signaling pathways. The compound contains a hydroxyethylene dipeptide isostere, suggesting it mimics the transition state of an aspartyl protease substrate.[3][4][5] This structural feature contributes to its high potency and selectivity. Studies have shown that L-685,458 exhibits a non-competitive mode of inhibition of γ-secretase.[6]
The primary therapeutic interest in L-685,458 stems from its ability to inhibit the production of amyloid-β (Aβ) peptides, the main component of amyloid plaques in Alzheimer's disease.[3][5] γ-secretase is the enzyme that cleaves the C-terminal fragment of APP (APP-CTF or C99) to generate Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[1][2] L-685,458 effectively blocks this cleavage, thereby reducing the levels of both Aβ40 and Aβ42.[1][2]
Beyond its effects on APP, L-685,458 also potently inhibits the processing of Notch, another critical substrate of γ-secretase.[1] The cleavage of Notch by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus and regulates gene expression involved in cell fate decisions, proliferation, and differentiation.[7] Inhibition of Notch signaling by L-685,458 has implications for its potential use in cancer therapy, as aberrant Notch signaling is implicated in various malignancies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of L-685,458 across various targets and cell systems.
| Target | Parameter | Value | Reference |
| γ-Secretase | IC50 | 17 nM | [1][2][8] |
| Signal Peptide Peptidase (SPP) | KD | 5.1 nM | [2] |
| Signal Peptide Peptidase (SPP) | IC50 | 10 µM (in HEK293 cells) | [2] |
| Cell Line | Inhibition Target | IC50 Value | Reference |
| Human Neuroblastoma (SH-SY5Y) spβA4CTF | Aβ(40) reduction | 48 nM | [1] |
| Human Neuroblastoma (SH-SY5Y) spβA4CTF | Aβ(42) reduction | 67 nM | [1] |
| Neuro2A hAβPP695 | Aβ(40) reduction | 402 nM | [1] |
| Neuro2A hAβPP695 | Aβ(42) reduction | 775 nM | [1] |
| CHO hAβPP695 | Aβ(40) reduction | 113 nM | [1] |
| CHO hAβPP695 | Aβ(42) reduction | 248 nM | [1] |
| 786-O (Renal Cancer) | Hes-1 downregulation | 5-40 µM (24 hours) | [1] |
| Huh7 (Hepatoma) | Cytotoxicity | 12.91 µM | [1] |
| HepG2 (Hepatoma) | Cytotoxicity | 12.69 µM | [1] |
| HLE (Hepatoma) | Cytotoxicity | 21.76 µM | [1] |
| SKHep1 (Hepatoma) | Cytotoxicity | 12.18 µM | [1] |
| Protease | Selectivity (IC50) | Reference |
| HIV-1 Protease | >1,000 nM | [8] |
| Cathepsin D | >1,000 nM | [8] |
| Trypsin | >1,000 nM | [8] |
| Papain | >1,000 nM | [8] |
| Calpain I | >1,000 nM | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by L-685,458.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of L-685,458. The following are representative protocols for key experiments.
In Vitro γ-Secretase Activity Assay
This protocol outlines a method to determine the inhibitory activity of L-685,458 on γ-secretase in a cell-free system.
Materials:
-
Cells expressing γ-secretase (e.g., HEK293 cells)
-
Lysis buffer (e.g., 1% CHAPSO in buffer)
-
Fluorogenic γ-secretase substrate
-
L-685,458
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation: Harvest cells and lyse them in a suitable lysis buffer to solubilize membrane proteins, including the γ-secretase complex. Centrifuge the lysate to remove cellular debris.
-
Compound Preparation: Prepare a serial dilution of L-685,458 in DMSO.
-
Assay Reaction: In a 96-well plate, add the cell lysate. Then, add the diluted L-685,458 or DMSO vehicle control to the respective wells.
-
Substrate Addition: Add the fluorogenic γ-secretase substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Aβ Production Assay
This protocol describes a method to measure the effect of L-685,458 on the production of Aβ40 and Aβ42 in cultured cells.
Materials:
-
Cells overexpressing human APP (e.g., CHO-APP or SH-SY5Y-APP)
-
Cell culture medium and supplements
-
L-685,458
-
DMSO
-
Aβ40 and Aβ42 ELISA kits
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment: Plate the cells in a multi-well plate and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of L-685,458 or DMSO.
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for Aβ production and secretion into the medium.
-
Sample Collection: Collect the conditioned medium for Aβ analysis. Lyse the cells and determine the total protein concentration using a BCA assay for normalization.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ concentrations to the total protein concentration. Plot the percentage of Aβ inhibition against the logarithm of the L-685,458 concentration to calculate the IC50 values for Aβ40 and Aβ42 reduction.
Notch Signaling Assay (Luciferase Reporter Assay)
This protocol details a method to assess the inhibitory effect of L-685,458 on Notch signaling.
Materials:
-
Cells co-transfected with a Notch receptor (e.g., Notch1) and a reporter plasmid containing a luciferase gene under the control of a Notch-responsive promoter (e.g., CSL-luciferase).
-
Cell culture medium and supplements
-
L-685,458
-
DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Plate cells and transfect them with the Notch receptor and luciferase reporter plasmids.
-
Compound Treatment: After transfection, treat the cells with different concentrations of L-685,458 or DMSO.
-
Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for Notch activation and luciferase expression.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the percentage of inhibition of luciferase activity against the logarithm of the L-685,458 concentration to determine the IC50 value for Notch signaling inhibition.
In Vivo Studies
In vivo studies have demonstrated the biological activity of L-685,458. For instance, percutaneous administration of L-685,458 (5 mg/kg) for two weeks showed anti-tumor effects in a mouse hepatoma model.[1] This effect was associated with the inhibition of EpCAM production and diminished HES1 staining in the nucleus, consistent with the inhibition of Notch signaling.[1] Furthermore, radiolabeled [3H]-L-685,458 has been used as a tracer to map the distribution of active γ-secretase complexes in the rat brain, demonstrating its utility for in vivo studies of the enzyme.[9]
Conclusion
L-685,458 is a well-characterized and potent inhibitor of γ-secretase with significant effects on both APP and Notch processing. Its high potency and selectivity have made it an invaluable research tool for dissecting the roles of γ-secretase in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this important compound, facilitating further investigations into its therapeutic potential and biological functions.
References
- 1. innoprot.com [innoprot.com]
- 2. innoprot.com [innoprot.com]
- 3. Protocol for Notch-ligand Binding Assays Using Dynabeads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
L-685,458: A Technical Guide to a Potent γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-685,458 is a potent, selective, and cell-permeable inhibitor of γ-secretase, a multi-subunit intramembrane aspartyl protease.[1] Discovered in the early 2000s, it has become a critical tool for researchers studying the physiological and pathological roles of γ-secretase. This enzyme is a key player in the generation of amyloid-β (Aβ) peptides, which are central to the amyloid hypothesis of Alzheimer's disease, and in the Notch signaling pathway, which is crucial for cell-fate decisions. L-685,458 acts as a transition-state analog mimic, targeting the active site of the presenilin subunit of the γ-secretase complex.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to L-685,458.
Core Data Summary
The following tables summarize the key quantitative data regarding the inhibitory potency and activity of L-685,458 across various experimental systems.
Table 1: In Vitro Inhibitory Activity of L-685,458
| Target | Assay System | IC₅₀ (nM) | Reference |
| γ-Secretase | Enzyme Assay | 17 | [3] |
| APP-C99 Cleavage | --- | 301.3 | [3] |
| Notch-100 Cleavage | --- | 351.3 | [3] |
Table 2: Cell-Based Inhibitory Activity of L-685,458 on Aβ Production
| Cell Line | Aβ Species | IC₅₀ (nM) | Reference |
| Human Neuroblastoma (SH-SY5Y) | Aβ40 | 48 | |
| Human Neuroblastoma (SH-SY5Y) | Aβ42 | 67 | |
| CHO cells expressing human AβPP695 | Aβ40 | 113 | [3] |
| CHO cells expressing human AβPP695 | Aβ42 | 248 | [3] |
| Neuro2A cells expressing human AβPP695 | Aβ40 | 402 | [3] |
| Neuro2A cells expressing human AβPP695 | Aβ42 | 775 | [3] |
Table 3: Binding Affinity and Other Inhibitory Activities
| Target | Parameter | Value | Cell Line/System | Reference |
| Signal Peptide Peptidase (SPP) | KD | 5.1 nM | --- | |
| Signal Peptide Peptidase (SPP) | IC₅₀ | 10 µM | HEK293 cells |
Mechanism of Action
L-685,458 functions as a transition-state analog inhibitor of γ-secretase.[2] Its chemical structure mimics the tetrahedral intermediate formed during the hydrolysis of the peptide bond by the aspartyl protease active site of presenilin. This allows L-685,458 to bind tightly to the active site, effectively blocking the access of substrates like Amyloid Precursor Protein (APP) and Notch. The inhibition by L-685,458 has been characterized as non-competitive, suggesting a complex interaction with the enzyme.
Signaling Pathways
The primary signaling pathways affected by L-685,458 are the amyloidogenic pathway of APP processing and the Notch signaling pathway.
Amyloid Precursor Protein (APP) Processing
In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1) to generate a membrane-bound C-terminal fragment (CTFβ or C99). Subsequently, γ-secretase cleaves C99 at multiple sites within its transmembrane domain to produce Aβ peptides of varying lengths, primarily Aβ40 and Aβ42, and the APP intracellular domain (AICD). L-685,458 inhibits this final cleavage step, leading to a reduction in the production of all Aβ species.
Notch Signaling Pathway
The Notch signaling pathway is essential for intercellular communication and regulates processes like proliferation, differentiation, and apoptosis. The Notch receptor is a single-pass transmembrane protein that, upon ligand binding, undergoes proteolytic cleavage by ADAM-family metalloproteases (S2 cleavage), followed by an intramembrane cleavage by γ-secretase (S3 cleavage). This S3 cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus and acts as a transcriptional co-activator for target genes, such as Hes1. By inhibiting γ-secretase, L-685,458 prevents the release of NICD, thereby blocking Notch signaling.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of γ-secretase inhibition. Below are generalized methodologies for key assays used in the characterization of L-685,458.
In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of isolated γ-secretase using a synthetic substrate that becomes fluorescent upon cleavage.
Methodology:
-
Membrane Preparation: Prepare cell membranes rich in γ-secretase from a suitable cell line (e.g., HEK293 cells overexpressing γ-secretase components).
-
Reaction Setup: In a microplate, combine the membrane preparation with a fluorogenic γ-secretase substrate.
-
Inhibitor Addition: Add varying concentrations of L-685,458 (or vehicle control) to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition at each L-685,458 concentration relative to the vehicle control and determine the IC₅₀ value.
Cell-Based Aβ Production Assay
This assay quantifies the amount of Aβ peptides secreted from cells into the culture medium following treatment with an inhibitor.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y, HEK293, or CHO cells) that expresses human APP.
-
Inhibitor Treatment: Treat the cells with various concentrations of L-685,458 or a vehicle control for a specified duration (e.g., 24 hours).
-
Conditioned Medium Collection: Collect the conditioned cell culture medium.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Normalize the Aβ levels to a measure of cell viability (e.g., total protein concentration). Calculate the percentage of inhibition for each Aβ species at each L-685,458 concentration and determine the IC₅₀ values.
In Vivo Studies
While L-685,458 has been extensively used as a research tool in vitro, there is limited publicly available information on its in vivo efficacy in animal models of Alzheimer's disease. However, studies with other γ-secretase inhibitors in transgenic mouse models, such as the Tg2576 mouse which overexpresses a mutant form of human APP, have demonstrated the potential of this class of compounds to reduce brain Aβ levels. For instance, acute treatment with the γ-secretase inhibitor DAPT has been shown to improve contextual fear conditioning in Tg2576 mice. A study in a mouse hepatoma model showed that percutaneous administration of L-685,458 at 5 mg/kg for 2 weeks exhibited anti-tumor effects.[3]
Structure-Activity Relationship (SAR)
The chemical structure of L-685,458 contains a hydroxyethylene dipeptide isostere, which is key to its function as a transition-state analog mimic of an aspartyl protease.[2] Early research highlighted that the specific stereochemistry of this isostere is crucial for its potent inhibition of γ-secretase and its selectivity over other proteases, such as the HIV-1 aspartyl protease.[2] More detailed structure-activity relationship studies on L-685,458 and its analogs would be beneficial for the design of next-generation γ-secretase inhibitors with improved pharmacological properties.
Conclusion
L-685,458 remains a cornerstone research tool for investigating the complex biology of γ-secretase. Its potent and selective inhibitory activity has been instrumental in elucidating the roles of this enzyme in both health and disease, particularly in the context of Alzheimer's disease and Notch-related processes. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of L-685,458 and its analogs is warranted to fully understand its therapeutic potential.
References
- 1. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
L-685,458: A Technical Guide to its Role in Aβ40 and Aβ42 Reduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-685,458, a potent γ-secretase inhibitor, and its role in the reduction of amyloid-beta (Aβ) peptides Aβ40 and Aβ42, key players in the pathogenesis of Alzheimer's disease. This document details the mechanism of action of L-685,458, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its evaluation.
Core Concepts: Mechanism of Action
L-685,458 is a transition state analog inhibitor of γ-secretase, an intramembrane protease with a crucial role in the final step of Aβ peptide generation.[1] γ-secretase cleaves the C-terminal fragment of the amyloid precursor protein (APP), known as APP-CTFβ or C99, at various sites to produce Aβ peptides of different lengths, most notably Aβ40 and the more amyloidogenic Aβ42.[2] By inhibiting γ-secretase, L-685,458 effectively blocks the production of both Aβ40 and Aβ42.[1]
The inhibition of γ-secretase by L-685,458 is not without consequence for other signaling pathways. Notably, γ-secretase is also responsible for the cleavage of Notch, a transmembrane receptor critical for cell-fate decisions.[3] Inhibition of Notch signaling by γ-secretase inhibitors can lead to potential side effects, a significant consideration in the development of Alzheimer's disease therapeutics.[3]
Quantitative Data: Efficacy of L-685,458
The inhibitory potency of L-685,458 on Aβ40 and Aβ42 production has been quantified in various cellular models. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's efficacy in reducing these key amyloid peptides.
| Cell Line | Target Peptide | IC50 (nM) |
| SH-SY5Y (Human Neuroblastoma) | Aβ40 | 48 |
| Aβ42 | 67 | |
| CHO (Chinese Hamster Ovary) | Aβ40 | 113 |
| Aβ42 | 248 | |
| Neuro2A (Mouse Neuroblastoma) | Aβ40 | 402 |
| Aβ42 | 775 |
Table 1: IC50 Values of L-685,458 for Aβ40 and Aβ42 Reduction in Various Cell Lines.
Signaling Pathways
The generation of Aβ peptides is a multi-step process involving the sequential cleavage of APP by β-secretase and γ-secretase. L-685,458 directly targets the final step in this pathway. Concurrently, γ-secretase plays a pivotal role in Notch signaling, where its cleavage of the Notch receptor releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression.
References
- 1. Making the final cut: pathogenic amyloid-β peptide generation by γ-secretase [cell-stress.com]
- 2. Alzheimer’s disease linked Aβ42 exerts product feedback inhibition on γ-secretase impairing downstream cell signaling [elifesciences.org]
- 3. Acute γ-Secretase Inhibition Improves Contextual Fear Conditioning in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture of L-685,458: A Technical Guide to a Potent γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-685,458 is a potent, cell-permeable, and selective inhibitor of γ-secretase, an intramembrane-cleaving aspartyl protease.[1][2][3] As a transition-state analog mimic, it has been instrumental in elucidating the physiological and pathological roles of γ-secretase.[3] This enzyme is a critical component in the processing of the Amyloid Precursor Protein (APP) and the Notch receptor, making it a key target in the research and development of therapeutics for Alzheimer's disease and certain cancers.[1][4] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental applications of L-685,458.
Chemical Structure and Properties
L-685,458 is a synthetic peptidomimetic compound. Its structure incorporates a hydroxyethylene dipeptide isostere, which mimics the transition state of aspartyl protease substrates.[3]
| Property | Value | Reference |
| IUPAC Name | N-[(2R,4R,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-leucyl-L-phenylalaninamide | [5] |
| Molecular Formula | C₃₉H₅₂N₄O₆ | [2] |
| Molecular Weight | 672.85 g/mol | [2] |
| CAS Number | 292632-98-5 | [1][2] |
| SMILES | CC(C)C--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--NC(=O)OC(C)(C)C">C@HC(=O)N--INVALID-LINK--C(=O)N | [5] |
| Solubility | Soluble in DMSO (up to 30 mg/mL) and DMF (up to 25 mg/mL). | [5] |
| Purity | ≥97% (HPLC) | [2] |
Biological Activity and Quantitative Data
L-685,458 is a highly potent inhibitor of γ-secretase activity. Its inhibitory action prevents the cleavage of Type I transmembrane proteins, most notably APP and Notch-1.
In Vitro Efficacy
| Target | Assay | IC₅₀ | Reference |
| γ-Secretase | Amyloid β-protein precursor γ-secretase activity | 17 nM | [1][2] |
| APP-C99 Cleavage | Inhibition of γ-secretase-mediated cleavage | 301.3 nM | [1] |
| Notch-100 Cleavage | Inhibition of γ-secretase-mediated cleavage | 351.3 nM | [1] |
| Aβ40 Production | Neuro2A cells expressing human AβPP695 | 402 nM | [1][6] |
| Aβ40 Production | CHO cells expressing human AβPP695 | 113 nM | [6] |
| Aβ40 Production | SHSY5Y cells expressing spβA4CTF | 48 nM | [6] |
| Aβ42 Production | Neuro2A cells expressing human AβPP695 | 775 nM | [1] |
| Aβ42 Production | CHO cells expressing human AβPP695 | 248 nM | [1] |
| Aβ42 Production | SHSY5Y cells expressing spβA4CTF | 67 nM | [1] |
| Signal Peptide Peptidase (SPP) | SPP expressed in HEK293 cells | 10 µM | [2] |
Selectivity
L-685,458 demonstrates high selectivity for γ-secretase over other classes of proteases.
| Protease Class | Selectivity | Reference |
| Aspartyl, Serine, and Cysteine Proteases | >50-fold selectivity | [2] |
| HIV-1 Protease, Cathepsin D, Trypsin, Papain, Calpain I | IC₅₀ > 1,000 nM | [5] |
Mechanism of Action: Inhibition of γ-Secretase
L-685,458 acts as a transition-state analog inhibitor of the presenilin component of the γ-secretase complex. By mimicking the tetrahedral intermediate of the aspartyl protease-catalyzed reaction, it binds tightly to the active site, thereby preventing the processing of substrates like APP and Notch.
References
- 1. Performance Characteristics of Plasma Amyloid β 40 and 42 Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Sensitive and Cost-Effective Chemiluminescence ELISA for Measurement of Amyloid-β 1-42 Peptide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9632088B2 - Methods and compositions for gamma-secretase assay - Google Patents [patents.google.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Methodological & Application
Application Notes and Protocols for L-685,458 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-685,458 is a potent, cell-permeable, and selective inhibitor of γ-secretase, an intramembrane aspartyl protease.[1] It functions as a transition-state analog, effectively blocking the enzymatic activity of the γ-secretase complex.[1] This inhibition has significant implications for two major signaling pathways: the processing of Amyloid Precursor Protein (APP), which is central to the pathogenesis of Alzheimer's disease, and the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[2][3] These application notes provide detailed protocols for utilizing L-685,458 in cell culture to study its effects on these pathways and on overall cell viability.
Mechanism of Action
L-685,458 targets the presenilin component, the catalytic subunit of the γ-secretase complex. By inhibiting γ-secretase, L-685,458 prevents the cleavage of its substrates, including APP and Notch receptors. In the amyloidogenic pathway, inhibition of γ-secretase blocks the final cleavage of the C-terminal fragments of APP (C99), thereby reducing the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ40 and Aβ42 isoforms.[1][4] In the Notch signaling pathway, L-685,458 prevents the S3 cleavage of the Notch receptor, which is required for the release of the Notch Intracellular Domain (NICD). The NICD normally translocates to the nucleus to activate target gene transcription; its inhibition leads to a downregulation of Notch signaling.[5]
Data Presentation
The inhibitory activity of L-685,458 varies across different cell lines and experimental conditions. The following tables summarize the key quantitative data for L-685,458's efficacy.
Table 1: Inhibitory Concentration (IC50) of L-685,458 on Aβ Peptide Production
| Cell Line | Transfected Construct | Aβ Species | IC50 (nM) |
| Neuro2A | Human AβPP695 | Aβ40 | 402[1] |
| Neuro2A | Human AβPP695 | Aβ42 | 775[4] |
| CHO | Human AβPP695 | Aβ40 | 113[1] |
| CHO | Human AβPP695 | Aβ42 | 248[1] |
| SH-SY5Y | spβA4CTF | Aβ40 | 48[1] |
| SH-SY5Y | spβA4CTF | Aβ42 | 67[1] |
Table 2: Inhibitory Concentration (IC50) of L-685,458 on γ-Secretase-Mediated Cleavage
| Substrate | IC50 (nM) |
| Amyloid β-protein precursor γ-secretase activity | 17[1] |
| APP-C99 | 301.3[1] |
| Notch-100 | 351.3[1] |
Table 3: Cytotoxic Effects of L-685,458 in Hepatoma Cell Lines
| Cell Line | IC50 (µM) |
| Huh7 | 12.91[1] |
| HepG2 | 12.69[1] |
| HLE | 21.76[1] |
| SKHep1 | 12.18[1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Preparation of L-685,458 Stock Solution
-
Solubilization: L-685,458 is soluble in DMSO. Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Storage: Store the stock solution at -20°C for long-term stability.
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions of L-685,458 from the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Measurement of Aβ40/42 Production in SH-SY5Y Cells
This protocol is designed to quantify the effect of L-685,458 on the production of Aβ40 and Aβ42 in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin[6]
-
L-685,458
-
Human Aβ40 and Aβ42 ELISA kits
-
96-well cell culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh medium.
-
Seed the cells in a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of medium.[7]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
L-685,458 Treatment:
-
Prepare serial dilutions of L-685,458 in serum-free medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO only).
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells.
-
Add 100 µL of the L-685,458 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After the treatment period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells and debris.
-
Carefully transfer the cleared supernatant to fresh tubes for Aβ quantification. Samples can be stored at -80°C if not analyzed immediately.
-
-
Aβ40/42 ELISA:
-
Quantify the levels of Aβ40 and Aβ42 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Notch Signaling Reporter Assay in HEK293 Cells
This protocol utilizes a luciferase reporter system to measure the effect of L-685,458 on Notch signaling activity in HEK293 cells.
Materials:
-
HEK293 cells stably expressing a Notch-responsive luciferase reporter (e.g., CSL-luciferase)[8]
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
L-685,458
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the stable HEK293 reporter cell line to 70-80% confluency.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 3.5 x 10^4 cells/well in 90 µL of medium.[8]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
L-685,458 Treatment:
-
Prepare serial dilutions of L-685,458 in the appropriate culture medium. A suggested concentration range is 10 nM to 50 µM. Include a vehicle control.
-
Add 10 µL of the diluted L-685,458 or vehicle control to each well.[8]
-
Incubate the plate for an additional 24 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of a one-step luciferase assay reagent to each well.[8]
-
Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
Protocol 3: Cell Viability Assay (MTT)
This protocol assesses the cytotoxic effects of L-685,458 on adherent cells using the MTT assay.
Materials:
-
Adherent cell line of interest (e.g., SH-SY5Y, HEK293)
-
Appropriate complete culture medium
-
L-685,458
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for attachment.
-
-
L-685,458 Treatment:
-
Prepare serial dilutions of L-685,458 in complete culture medium. A wide concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial cytotoxicity screening. Include a vehicle control.
-
Replace the medium in the wells with 100 µL of the L-685,458 dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westbioscience.com [westbioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Processing of Notch and amyloid precursor protein by γ-secretase is spatially distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SH-SY5Y culturing [protocols.io]
- 7. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for L-685,458 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-685,458 is a potent, cell-permeable, and selective inhibitor of γ-secretase, an intramembrane-cleaving aspartyl protease.[1][2][3] It functions as a transition-state analog mimic, targeting the active site of the enzyme.[3][4] γ-secretase is a crucial enzyme involved in the processing of multiple transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch receptor.[4][5] Its role in cleaving APP to produce amyloid-β (Aβ) peptides makes it a significant target in Alzheimer's disease research.[3][4] Furthermore, its essential function in activating Notch signaling, a pathway critical for cell fate determination, proliferation, and survival, implicates it in various developmental processes and cancers.[6][7][8]
Human Embryonic Kidney 293 (HEK293) cells are a widely used and robust cell line for studying the effects of γ-secretase inhibitors like L-685,458.[5][9] Their high transfection efficiency and human origin make them an excellent model system for overexpressing APP or Notch constructs to investigate the downstream effects of γ-secretase inhibition.[9][10] These application notes provide detailed protocols for utilizing L-685,458 in HEK293 cells to study its impact on APP processing and Notch signaling.
Mechanism of Action
L-685,458 directly inhibits the proteolytic activity of the γ-secretase complex. This inhibition prevents the final intramembrane cleavage of its substrates.
-
Inhibition of APP Processing: In the amyloidogenic pathway, APP is first cleaved by β-secretase to generate a membrane-bound C-terminal fragment (C99). γ-secretase then cleaves C99 at various positions to release Aβ peptides of different lengths (e.g., Aβ40 and Aβ42) and the APP intracellular domain (AICD). L-685,458 blocks this final cleavage step, leading to a reduction in the secretion of Aβ peptides and an accumulation of the C99 fragment.[5][11]
-
Inhibition of Notch Signaling: The Notch signaling pathway is activated upon ligand binding, which triggers two successive proteolytic cleavages. The second cleavage is mediated by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes, such as those in the HES and HEY families.[6][8] L-685,458 inhibits this γ-secretase-mediated cleavage, thereby preventing the release of NICD and blocking downstream gene transcription.[1][5]
Data Presentation: Quantitative Analysis of L-685,458 Activity
The inhibitory potency of L-685,458 has been quantified in various cell-based and enzymatic assays.
| Parameter | System/Cell Line | IC₅₀ / Kᵢ Value | Reference |
| γ-Secretase Inhibition | Enzymatic Assay | 17 nM | [1][2][12] |
| Aβ40 Production | Human Neuroblastoma Cells | 48 nM | [1] |
| Aβ42 Production | Human Neuroblastoma Cells | 67 nM | [1] |
| Aβ40 Production | Neuro2A cells (hAPP transfected) | 402 nM | [12] |
| Aβ42 Production | Neuro2A cells (hAPP transfected) | 775 nM | [12] |
| APP-C99 Cleavage | Cell-based Assay | 301.3 nM | [2] |
| Notch-100 Cleavage | Cell-based Assay | 351.3 nM | [2] |
| Signal Peptide Peptidase (SPP) | HEK293 cells | 10 µM | [1] |
| Effective Concentration | HEK293 cells (for near 100% Aβ inhibition) | 1 µM | [5] |
| Effective Concentration | HEK293 cells (for blocking Notch signaling) | 1 µM | [5] |
Mandatory Visualizations
Caption: Inhibition of Amyloid Precursor Protein (APP) processing by L-685,458.
Caption: Inhibition of the Notch signaling pathway by L-685,458.
Caption: General experimental workflow for using L-685,458 in transfected HEK293 cells.
Experimental Protocols
Protocol 1: General Cell Culture and Transfection of HEK293 Cells
-
Cell Culture:
-
Culture HEK293 cells (or its derivatives like HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Transfection:
-
Seed HEK293 cells in 6-well or 12-well plates to achieve 70-80% confluency on the day of transfection.
-
For studying APP processing, transiently transfect cells with a plasmid encoding the C-terminal 99 amino acids of APP (APP-C99).[5]
-
For studying Notch signaling, co-transfect cells with a plasmid for an activated form of Notch (NotchΔE) and a reporter plasmid containing the luciferase gene under the control of a Notch-responsive promoter (e.g., Hes1-luc).[5] A β-galactosidase plasmid can be co-transfected for normalization.[5]
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000 or PEI) according to the manufacturer's protocol.
-
Allow cells to recover for 18-24 hours post-transfection before inhibitor treatment.
-
Protocol 2: Preparation and Application of L-685,458
-
Stock Solution Preparation:
-
Cell Treatment:
-
On the day of the experiment, dilute the L-685,458 stock solution to the desired final concentration in fresh cell culture medium. A common final concentration for near-complete inhibition is 1 µM.[5]
-
Prepare a vehicle control using the same final concentration of DMSO as in the treated wells (typically ≤ 0.1%).
-
Remove the old medium from the transfected cells and replace it with the medium containing L-685,458 or the vehicle control.
-
Incubate the cells for the desired period, typically 24 hours.[5]
-
Protocol 3: Assay for Aβ Production Inhibition
This protocol assumes transfection with an APP-C99 construct.
-
Sample Collection:
-
After the 24-hour incubation with L-685,458, carefully collect the conditioned medium from each well.
-
Centrifuge the medium briefly to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube. Samples can be stored at -80°C for later analysis.
-
-
Aβ Quantification:
-
Quantify the levels of secreted Aβ40 in the conditioned medium using a specific sandwich enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Alternatively, secreted Aβ can be detected by Western Blot. This involves immunoprecipitation of Aβ from the conditioned medium followed by SDS-PAGE and immunoblotting with an Aβ-specific antibody (e.g., 4G8).[5]
-
Protocol 4: Assay for Notch Signaling Inhibition (Luciferase Reporter Assay)
This protocol assumes co-transfection with NotchΔE and a Hes1-luciferase reporter.
-
Cell Lysis:
-
After the 24-hour incubation with L-685,458, wash the cells once with cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a passive lysis buffer (e.g., from a commercial luciferase assay kit).
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysates to a white, opaque 96-well plate suitable for luminescence measurements.
-
Use a commercial luciferase assay system (e.g., ONE-Step™ Luciferase Assay System) to measure the firefly luciferase activity according to the manufacturer's protocol.[13]
-
Measure luminescence using a luminometer.
-
-
Data Normalization:
-
If a β-galactosidase plasmid was co-transfected, measure its activity in the cell lysates to normalize for transfection efficiency.
-
Calculate the relative luciferase units (RLU) by dividing the luciferase activity by the β-galactosidase activity.
-
Define the background luciferase activity as the signal in the presence of 1 µM L-685,458.[5] Compare the results from treated wells to the vehicle control to determine the percent inhibition.
-
References
- 1. L-685,458 | γ-Secretase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linear non-competitive inhibition of solubilized human gamma-secretase by pepstatin A methylester, L685458, sulfonamides, and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Processing of Notch and amyloid precursor protein by γ-secretase is spatially distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Secretase Activation of Notch Signaling Regulates the Balance of Proximal and Distal Fates in Progenitor Cells of the Developing Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Top Notch Targeting Strategies in Cancer: A Detailed Overview of Recent Insights and Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. γ-Secretase Epsilon-cleavage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application of L-685,458 in SH-SY5Y Neuroblastoma Cells: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-685,458, a potent γ-secretase inhibitor, in the human neuroblastoma cell line SH-SY5Y. This cell line is a widely utilized in vitro model for neurodegenerative diseases, particularly Alzheimer's disease, due to its human origin and ability to be differentiated into a neuronal phenotype. L-685,458 is a valuable tool for investigating the roles of γ-secretase in amyloid-β (Aβ) production and Notch signaling, both of which are critical pathways in neuronal health and disease.
Introduction to L-685,458 and SH-SY5Y Cells
The SH-SY5Y cell line, derived from a human neuroblastoma, is a cornerstone of in vitro neurological research. These cells can be maintained in a proliferative, undifferentiated state or differentiated to exhibit mature neuronal characteristics, making them a versatile model system.
L-685,458 is a potent, cell-permeable, transition-state analog inhibitor of γ-secretase. This enzyme complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, key components of the amyloid plaques found in Alzheimer's disease. Additionally, γ-secretase is essential for the activation of the Notch signaling pathway, which plays a crucial role in cell fate determination, development, and tumorigenesis. By inhibiting γ-secretase, L-685,458 allows for the elucidation of these pathways and the assessment of potential therapeutic interventions.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of L-685,458 application in cellular assays. While specific data for L-685,458 in SH-SY5Y cells is limited in publicly available literature, the provided values are based on its known potent inhibitory activity on γ-secretase and data from similar inhibitors in this cell line.
Table 1: Inhibitory Activity of L-685,458 on γ-Secretase
| Target | IC50 (in vitro) | Cell-Based Assay IC50 |
| Amyloid-β Precursor Protein (APP) Cleavage | ~17 nM | ~301.3 nM |
| Notch-1 Cleavage | Not Widely Reported | ~351.3 nM |
Note: Cell-based IC50 values are derived from studies in HEK293 cells and are expected to be comparable in SH-SY5Y cells.
Table 2: Expected Effects of L-685,458 Treatment on SH-SY5Y Cells
| Parameter | Treatment Concentration | Expected Outcome | Method of Detection |
| Aβ42 Secretion | 1 µM | >90% reduction | ELISA |
| Notch Intracellular Domain (NICD) Levels | 1 µM | Significant reduction | Western Blot |
| Cell Viability (24h) | ≤ 10 µM | No significant cytotoxicity | MTT Assay |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by L-685,458 and a typical experimental workflow for its application in SH-SY5Y cells.
Caption: L-685,458 inhibits γ-secretase, blocking Aβ production and Notch signaling.
Caption: Workflow for studying L-685,458 effects on SH-SY5Y cells.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM/F-12 supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (RA).
-
Cell culture flasks/plates
-
Trypsin-EDTA
Protocol:
-
Maintenance: Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach with Trypsin-EDTA. Resuspend in Complete Growth Medium and re-plate at a 1:5 to 1:10 ratio.
-
Differentiation (Optional):
-
Seed cells onto desired culture plates in Complete Growth Medium.
-
After 24 hours, replace the medium with Differentiation Medium.
-
Continue to culture for 5-7 days, replacing the Differentiation Medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
-
L-685,458 Treatment
Materials:
-
L-685,458 powder
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium (with or without serum, depending on the assay)
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of L-685,458 in DMSO. Store at -20°C.
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions of L-685,458 in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with 0.1% DMSO) should always be included.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of L-685,458 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 18-24 hours for Aβ and NICD analysis).
Quantification of Secreted Aβ42 by ELISA
Materials:
-
Human Aβ42 ELISA kit
-
Conditioned cell culture medium from treated and control cells
-
Microplate reader
Protocol:
-
Sample Collection: After the treatment period, carefully collect the conditioned medium from each well.
-
Centrifugation: Centrifuge the collected medium at 2,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
ELISA Procedure:
-
Perform the Aβ42 ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the cleared conditioned medium to antibody-coated wells, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of Aβ42 in each sample based on the standard curve.
Detection of Notch Intracellular Domain (NICD) by Western Blot
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Notch1 (NICD)
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well/dish and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NICD antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system. Reprobe the membrane for a loading control.
Cell Viability Assessment by MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat with various concentrations of L-685,458 and controls as described above.
-
MTT Addition: After the treatment period (e.g., 24 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control group.
Conclusion
L-685,458 is a powerful pharmacological tool for studying the roles of γ-secretase in SH-SY5Y neuroblastoma cells. By following the protocols outlined in this guide, researchers can effectively investigate the impact of γ-secretase inhibition on amyloid-beta production and Notch signaling, contributing to a better understanding of neurodegenerative diseases and the development of novel therapeutic strategies.
Application Notes and Protocols for L-685,458: In Vitro γ-Secretase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of L-685,458, a potent and selective γ-secretase inhibitor. The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and step-by-step protocols for cell-based and cell-free assays to assess its impact on amyloid-β (Aβ) production and Notch signaling.
Mechanism of Action
L-685,458 is a transition-state analog mimic of an aspartyl protease, which potently inhibits the γ-secretase complex.[1] This complex is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β peptides (Aβ40 and Aβ42), as well as the cleavage of other transmembrane proteins, including the Notch receptor.[2][3] By inhibiting γ-secretase, L-685,458 effectively reduces the production of Aβ peptides, which are central to the pathology of Alzheimer's disease, and also blocks Notch signaling, a pathway crucial for cell-fate decisions.[4]
Quantitative Data Summary
The inhibitory potency of L-685,458 has been determined in various in vitro systems. The following table summarizes key quantitative data for easy comparison.
| Assay Type | Cell Line/System | Target | IC50 Value | Reference |
| γ-Secretase Activity | In vitro membrane assay | AβPP γ-secretase | 17 nM | [5] |
| Aβ40 Production | SH-SY5Y neuroblastoma cells | Aβ40 | 48 nM | |
| Aβ42 Production | SH-SY5Y neuroblastoma cells | Aβ42 | 67 nM | |
| Aβ40 Production | Neuro2A hAβPP695 cells | Aβ40 | 402 nM | [6] |
| Aβ40 Production | CHO hAβPP695 cells | Aβ40 | 113 nM | [6] |
| APP-C99 Cleavage | --- | γ-secretase | 301.3 nM | [6] |
| Notch-100 Cleavage | --- | γ-secretase | 351.3 nM | [6] |
| Notch Signaling | HEK293 cells | NotchΔE cleavage | Potent inhibition at 1 µM | [7] |
| Signal Peptide Peptidase (SPP) | HEK293 cells | SPP | 10 µM |
Signaling Pathways
L-685,458 primarily impacts the proteolytic processing of APP and Notch. The following diagrams illustrate these pathways and the point of inhibition by L-685,458.
Experimental Protocols
Protocol 1: Cell-Based Assay for Aβ40/Aβ42 Reduction
This protocol describes a method to determine the effect of L-685,458 on the production of Aβ40 and Aβ42 in a cell-based system.
Workflow Diagram
Materials:
-
HEK293 cells stably expressing the C99 fragment of APP (APP-C99).[7]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
L-685,458 (stock solution in DMSO)
-
Aβ40 and Aβ42 ELISA kits
-
Plate reader
Procedure:
-
Cell Culture: Maintain HEK293-APP-C99 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into 96-well plates at a density that will result in 80-90% confluency at the time of assay.
-
Compound Treatment: Prepare serial dilutions of L-685,458 in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add the medium containing the different concentrations of L-685,458. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C.[8]
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well.
-
ELISA: Measure the concentrations of secreted Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of Aβ production for each concentration of L-685,458 compared to the vehicle control. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vitro γ-Secretase Activity Assay with a Fluorogenic Substrate
This protocol outlines a cell-free method to directly measure the enzymatic activity of γ-secretase and its inhibition by L-685,458.
Workflow Diagram
Materials:
-
Cells overexpressing γ-secretase components (e.g., HEK293 cells)
-
Membrane preparation buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
-
Fluorogenic γ-secretase substrate
-
L-685,458 (stock solution in DMSO)
-
Assay buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Membrane Preparation:
-
Harvest cells and resuspend them in ice-cold membrane preparation buffer.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate at a low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the membrane preparation to each well.
-
Add varying concentrations of L-685,458 or vehicle control (DMSO).
-
Pre-incubate for a short period at room temperature.
-
Initiate the reaction by adding the fluorogenic γ-secretase substrate.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
Data Analysis: Calculate the percentage of γ-secretase activity inhibition for each concentration of L-685,458 relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Protocol 3: Notch Signaling Luciferase Reporter Assay
This protocol is designed to assess the effect of L-685,458 on Notch signaling using a luciferase reporter gene assay.
Workflow Diagram
Materials:
-
HEK293 cells
-
Expression plasmid for a constitutively active form of Notch (NotchΔE)
-
Luciferase reporter plasmid under the control of a Notch-responsive promoter (e.g., Hes1-luc)
-
Transfection reagent
-
Cell culture reagents
-
L-685,458 (stock solution in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NotchΔE expression plasmid and the Hes1-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Plating: After transfection, plate the cells in 96-well plates.
-
Compound Treatment: Treat the cells with different concentrations of L-685,458. Include a vehicle control (DMSO). A concentration of 1 µM L-685,458 can be used as a positive control for complete inhibition.[7]
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of Notch signaling for each concentration of L-685,458 and determine the IC50 value.
References
- 1. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presenilins and γ-Secretase: Structure, Function, and Role in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Secretase promotes AD progression: simultaneously cleave Notch and APP [frontiersin.org]
- 4. Involvement of notch signaling pathway in amyloid precursor protein induced glial differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Processing of Notch and amyloid precursor protein by γ-secretase is spatially distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presenilin/γ-secretase-dependent processing of β-amyloid precursor protein regulates EGF receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
Preparing L-685,458 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of L-685,458, a potent γ-secretase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. The provided guidelines are essential for ensuring the accurate and consistent use of this compound in experimental settings. All quantitative data regarding the physicochemical properties and solubility of L-685,458 are summarized for easy reference.
Introduction
L-685,458 is a potent, cell-permeable, and selective inhibitor of γ-secretase, a key enzyme involved in the processing of amyloid precursor protein (APP) and the Notch signaling pathway.[1][2][3] Its inhibitory activity makes it a valuable tool in research focused on Alzheimer's disease and cancer. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary steps for dissolving L-685,458 in DMSO and provides recommendations for its stable storage.
Physicochemical Properties and Solubility
A comprehensive summary of the key quantitative data for L-685,458 is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 672.85 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [1][4] |
| Solubility in DMSO | ≥10 mM | [4] |
| ≥33.65 mg/mL | [4] | |
| 10.09 mg/mL (15 mM) | [2][3] | |
| 30 mg/mL | [5] | |
| 100 mg/mL (148.62 mM) | [6] | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -20°C for up to 1 year | [1] |
| -80°C for up to 2 years | [1] |
Note on Solubility: The reported solubility of L-685,458 in DMSO varies across different suppliers. It is recommended to start with a lower, conservative concentration and utilize warming and ultrasonication to aid dissolution if a higher concentration is required.[1][4] The use of fresh, anhydrous DMSO is crucial, as its hygroscopic nature can negatively impact the solubility of the compound.[6]
Experimental Protocol: Preparation of a 10 mM L-685,458 Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of L-685,458 in DMSO.
Materials and Equipment:
-
L-685,458 powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Calculate the required mass of L-685,458:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 672.85 g/mol x 1000 mg/g
-
Mass = 6.73 mg
-
-
-
Weighing the L-685,458 powder:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out 6.73 mg of L-685,458 powder and add it to the tared container.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the container with the L-685,458 powder.
-
Cap the container tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
-
Aiding Dissolution (if necessary):
-
Storage:
-
Once the L-685,458 is completely dissolved, the stock solution is ready for use.
-
For short-term storage (up to 1 year), aliquot the stock solution into smaller, single-use volumes and store at -20°C.[1]
-
For long-term storage (up to 2 years), it is recommended to store the aliquots at -80°C.[1]
-
Avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of L-685,458 and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of L-685,458 as a γ-secretase inhibitor.
Caption: Experimental workflow for preparing L-685,458 stock solution.
References
Application Notes and Protocols for L-685,458 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for analyzing the dose-response relationship of L-685,458, a potent and selective γ-secretase inhibitor. The information herein is intended to guide researchers in accurately determining the potency and efficacy of this compound in various experimental settings.
Introduction
L-685,458 is a transition-state analog inhibitor of γ-secretase, an intramembrane protease centrally involved in the pathogenesis of Alzheimer's disease.[1] By inhibiting γ-secretase, L-685,458 effectively reduces the production of amyloid-β (Aβ) peptides (Aβ40 and Aβ42), which are the primary components of amyloid plaques in the brains of Alzheimer's patients.[1] Beyond its role in Aβ generation, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is critical for cell-fate decisions. Therefore, assessing the inhibitory activity of L-685,458 on both Aβ production and Notch signaling is crucial for a comprehensive understanding of its biological effects.
Quantitative Data Summary
The inhibitory potency of L-685,458 has been determined in various assay formats and cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of the inhibitor.
| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| In vitro γ-secretase activity | γ-secretase | IMR-32 cell membranes | ~17 | [2] |
| Cell-based Aβ40 Production | Aβ40 Secretion | CHO cells expressing APPsw | 113 | Not specified in snippets |
| Cell-based Aβ42 Production | Aβ42 Secretion | CHO cells expressing APPsw | 248 | Not specified in snippets |
| Cell-based Aβ40 Production | Aβ40 Secretion | SH-SY5Y cells expressing βA4CTF | 48 | Not specified in snippets |
| Cell-based Aβ42 Production | Aβ42 Secretion | SH-SY5Y cells expressing βA4CTF | 67 | Not specified in snippets |
| Cell-based Aβ40 Production | Aβ40 Secretion | Neuro2A cells expressing hAβPP695 | 402 | Not specified in snippets |
| Cell-based Aβ42 Production | Aβ42 Secretion | Neuro2A cells expressing hAβPP695 | 775 | Not specified in snippets |
| Notch Signaling | Notch Cleavage | HEK293 cells with NotchΔE | Potent inhibition at 1µM | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action of L-685,458 and the experimental approaches to quantify its effects, the following diagrams are provided.
Experimental Protocols
Protocol 1: Cell-Based Aβ Quantification using ELISA
This protocol describes the measurement of secreted Aβ40 and Aβ42 levels from cultured cells treated with L-685,458 to determine its dose-dependent inhibitory effect.
Materials:
-
Cell line expressing Amyloid Precursor Protein (APP), e.g., CHO cells stably expressing APPsw, SH-SY5Y, or HEK293 cells transfected with APP.
-
Complete cell culture medium.
-
L-685,458 stock solution (in DMSO).
-
96-well cell culture plates.
-
Human Aβ40 and Aβ42 ELISA kits.
-
Plate reader capable of measuring absorbance.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (optional, for assessing toxicity).
-
Protein assay kit (optional).
Procedure:
-
Cell Seeding: Seed the APP-expressing cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of L-685,458 in complete cell culture medium. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest L-685,458 concentration.
-
Cell Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of L-685,458 or vehicle control.
-
Incubation: Incubate the treated cells for a further 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect the conditioned medium from each well. It is recommended to centrifuge the medium to pellet any detached cells and debris.
-
ELISA Assay: Perform the Aβ40 and Aβ42 ELISA on the collected conditioned media according to the manufacturer's instructions. This typically involves adding the samples to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Construct a standard curve using the Aβ standards provided in the ELISA kit.
-
Determine the concentration of Aβ40 and Aβ42 in each sample from the standard curve.
-
Normalize the Aβ concentrations to the vehicle control to determine the percent inhibition for each L-685,458 concentration.
-
Plot the percent inhibition against the logarithm of the L-685,458 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro γ-Secretase Activity Assay
This protocol outlines a cell-free assay to directly measure the inhibitory effect of L-685,458 on γ-secretase enzymatic activity using a fluorogenic substrate.
Materials:
-
Cell line with high endogenous γ-secretase activity (e.g., HEK293T).
-
CHAPSO buffer for membrane solubilization.
-
Fluorogenic γ-secretase substrate.
-
L-685,458 stock solution (in DMSO).
-
Black 96-well assay plates.
-
Fluorometric plate reader.
-
Dounce homogenizer.
-
Ultracentrifuge.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293T cells and resuspend them in a hypotonic buffer.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate at low speed to remove nuclei and intact cells.
-
Pellet the membranes from the supernatant by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
γ-Secretase Solubilization: Solubilize the membrane preparation using CHAPSO detergent-containing buffer to generate active γ-secretase.
-
Compound Preparation: Prepare serial dilutions of L-685,458 in the assay buffer. Include a vehicle control (DMSO).
-
Assay Reaction:
-
In a black 96-well plate, add the solubilized γ-secretase preparation.
-
Add the different concentrations of L-685,458 or vehicle control to the respective wells.
-
Pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding the fluorogenic γ-secretase substrate.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme or no substrate).
-
Calculate the percent inhibition for each L-685,458 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the L-685,458 concentration and determine the IC50 value as described in Protocol 1.
-
Protocol 3: Notch Signaling Luciferase Reporter Assay
This protocol details a cell-based reporter assay to assess the effect of L-685,458 on Notch signaling.
Materials:
-
HEK293 cells or other suitable cell line.
-
Expression plasmid for a constitutively active form of Notch (NotchΔE).
-
Luciferase reporter plasmid containing a promoter with CSL binding sites (e.g., Hes1-luc).
-
Transfection reagent.
-
L-685,458 stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells in a 96-well plate with the NotchΔE expression plasmid and the CSL-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of L-685,458 or a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.
-
Calculate the percent inhibition of Notch signaling for each L-685,458 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the L-685,458 concentration and determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the detailed analysis of L-685,458 dose-response curves. By employing these methods, researchers can accurately characterize the inhibitory potency of L-685,458 on both its primary therapeutic target, γ-secretase-mediated Aβ production, and its key off-target liability, Notch signaling. This comprehensive analysis is essential for the continued investigation and development of γ-secretase inhibitors for Alzheimer's disease and other related pathologies.
References
Application Notes and Protocols: L-685,458 as a Potent In Vitro Inhibitor of γ-Secretase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of L-685,458, a potent γ-secretase inhibitor. This document includes a summary of its effective concentrations, detailed experimental protocols for determining its inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
L-685,458 is a transition-state analog inhibitor of γ-secretase, a multi-protein complex essential for the processing of the Amyloid Precursor Protein (APP) and the Notch receptor.[1][2] By targeting the catalytic subunit of γ-secretase, presenilin, L-685,458 effectively blocks the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1][2] It also interferes with Notch signaling, a critical pathway in cellular differentiation and development.[1][2] L-685,458 serves as a crucial tool for in vitro studies of Alzheimer's disease and Notch-related processes.
Effective Concentrations of L-685,458 In Vitro
The inhibitory potency of L-685,458 has been characterized across various in vitro systems. The half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values are summarized in the table below.
| Target | System/Cell Line | Parameter | Value | Reference |
| γ-Secretase | Enzyme Assay | IC50 | 17 nM | [1][2] |
| Amyloid β-Protein Precursor γ-Secretase Activity | Enzyme Assay | IC50 | 17 nM | [1] |
| APP-C99 Cleavage | Cell-based Assay | IC50 | 301.3 nM | [1][2] |
| Notch-100 Cleavage | Cell-based Assay | IC50 | 351.3 nM | [1][2] |
| Aβ40 Production | Neuro2A hAβPP695 cells | IC50 | 402 nM | [1][2] |
| Aβ40 Production | CHO hAβPP695 cells | IC50 | 113 nM | [1] |
| Aβ40 Production | SH-SY5Y spβA4CTF cells | IC50 | 48 nM | [1] |
| Aβ42 Production | Neuro2A hAβPP695 cells | IC50 | 775 nM | [1][2] |
| Aβ42 Production | CHO hAβPP695 cells | IC50 | 248 nM | [1] |
| Aβ42 Production | SH-SY5Y spβA4CTF cells | IC50 | 67 nM | [1] |
Signaling Pathway of γ-Secretase Inhibition
L-685,458 acts as a non-competitive inhibitor of the γ-secretase complex. This complex is composed of four integral membrane proteins: presenilin (PSEN), nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). PSEN forms the catalytic core. The inhibitor, being a transition-state analog, mimics the tetrahedral intermediate of the substrate during cleavage, thereby binding tightly to the active site and preventing the processing of substrates like APP and Notch.
Experimental Protocols
Protocol 1: Determination of IC50 for Aβ Production in Cultured Cells
This protocol outlines the steps to determine the IC50 value of L-685,458 for the inhibition of Aβ production in a human neuroblastoma cell line (e.g., SH-SY5Y) stably expressing a substrate for γ-secretase.
Materials:
-
SH-SY5Y cells stably expressing human APP
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-685,458
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Aβ40 and Aβ42 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of L-685,458 in DMSO.
-
Prepare serial dilutions of L-685,458 in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a negative control (no treatment).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of L-685,458.
-
Incubate the plate for 24-48 hours.
-
-
Sample Collection:
-
After incubation, collect the conditioned medium from each well for Aβ quantification.
-
Lyse the cells in the wells to determine the total protein concentration for normalization.
-
-
Aβ Quantification (ELISA):
-
Quantify the levels of Aβ40 and Aβ42 in the collected conditioned medium using specific ELISA kits, following the manufacturer's instructions.
-
Briefly, coat the ELISA plate with a capture antibody specific for Aβ40 or Aβ42.
-
Add the conditioned media and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add the substrate.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate.
-
Plot the percentage of Aβ inhibition against the logarithm of the L-685,458 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of APP and Notch Cleavage
This protocol describes how to assess the effect of L-685,458 on the cleavage of APP and Notch by monitoring the levels of their C-terminal fragments (CTFs).
Materials:
-
Cells expressing APP and Notch
-
L-685,458
-
Cell lysis buffer (RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against APP-CTF and Notch intracellular domain (NICD)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of L-685,458 as described in Protocol 1.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (anti-APP-CTF or anti-NICD) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of APP-CTF and NICD to a loading control (e.g., β-actin or GAPDH).
-
Compare the levels of the cleavage products in treated versus untreated cells to assess the inhibitory effect of L-685,458.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro efficacy of L-685,458.
References
Application Notes and Protocols for L-685,458 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of L-685,458 in preclinical animal models, with a focus on its application in Alzheimer's disease and cancer research. Detailed protocols for its use, data analysis, and relevant biological pathways are outlined to assist in the design and execution of in vivo studies.
Introduction
L-685,458 is a potent, cell-permeable, and selective inhibitor of γ-secretase, an intramembrane protease complex.[1] By targeting the active site of γ-secretase, L-685,458 effectively blocks the cleavage of its substrates, most notably the Amyloid Precursor Protein (APP) and the Notch receptor. This inhibitory action forms the basis of its investigation in two primary therapeutic areas:
-
Alzheimer's Disease: The pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides in the brain. γ-secretase is the enzyme responsible for the final cleavage of APP to produce Aβ peptides, particularly the aggregation-prone Aβ42. By inhibiting γ-secretase, L-685,458 reduces the production of these peptides, making it a valuable tool for studying the amyloid hypothesis and as a potential therapeutic agent.
-
Cancer: The Notch signaling pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis. Aberrant Notch signaling is implicated in the development and progression of various cancers. Since γ-secretase is essential for the activation of Notch receptors, its inhibition by L-685,458 presents a therapeutic strategy to downregulate Notch signaling in cancer cells.
Mechanism of Action: γ-Secretase Inhibition
L-685,458 acts as a transition-state analog inhibitor of the presenilin component of the γ-secretase complex. This inhibition prevents the intramembrane cleavage of type I transmembrane proteins.
Figure 1: Mechanism of action of L-685,458. It inhibits γ-secretase, blocking the processing of APP and Notch, thereby reducing Aβ production and inhibiting Notch signaling.
I. Application in Alzheimer's Disease Animal Models
L-685,458 is frequently used in transgenic mouse models of Alzheimer's disease that overexpress human APP with mutations found in familial Alzheimer's disease, such as the Tg2576 mouse model. These mice develop age-dependent Aβ plaque pathology and cognitive deficits.
Quantitative Data Summary
| Animal Model | Compound | Dose | Route of Administration | Frequency | Duration | Key Findings | Reference |
| Tg2576 Mice | DAPT (a γ-secretase inhibitor) | 100 mg/kg | i.p. | Single dose | Acute | Attenuated impairment in contextual fear conditioning | [2] |
| Tg2576 Mice | γ-secretase inhibitor | N/A | Oral | Daily | N/A | Improved synaptic function and plasticity | [3] |
| Rat | [3H]-L-685,458 | N/A | In vitro (brain slices) | N/A | N/A | Binding density correlated with Aβ reduction | [4] |
Experimental Workflow
Figure 2: A typical experimental workflow for evaluating L-685,458 in an Alzheimer's disease mouse model.
Detailed Experimental Protocols
1. Preparation of L-685,458 for In Vivo Administration
-
Solubility: L-685,458 is soluble in DMSO at a concentration of approximately 15 mM.[5] For in vivo use, a stock solution in DMSO can be prepared and then diluted in a suitable vehicle.
-
Vehicle: A common vehicle for oral administration of compounds with limited aqueous solubility is a mixture of 10% Solutol® in water or 10% ethanol, 20% Solutol®, and 70% water.[6][7]
-
Protocol:
-
Prepare a stock solution of L-685,458 in 100% DMSO.
-
For a final dosing solution, dilute the DMSO stock in the chosen vehicle. Ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure complete mixing.
-
2. Administration to Tg2576 Mice
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP, are a commonly used model. Cognitive deficits can be observed as early as 6 months of age, with plaque deposition starting around 10-12 months.[8][9]
-
Route of Administration: Oral gavage is a common and effective route for systemic delivery.
-
Protocol (Oral Gavage):
-
Select an appropriately sized gavage needle for the mouse.
-
Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the prepared L-685,458 solution. The recommended volume for oral gavage in mice is up to 10 ml/kg.[3][10]
-
Return the mouse to its cage and monitor for any adverse effects.
-
3. Brain Tissue Homogenization for Aβ Analysis
-
Objective: To extract soluble and insoluble Aβ fractions for quantification by ELISA.
-
Protocol:
-
Euthanize the mouse and immediately dissect the brain on ice.
-
Homogenize the brain tissue in a suitable buffer (e.g., TBS with protease inhibitors) at a ratio of 5 mL per 1 gram of tissue.[11][12]
-
Soluble Fraction: Centrifuge the homogenate at high speed (e.g., 100,000 x g for 1 hour at 4°C). The supernatant contains the soluble Aβ fraction.
-
Insoluble Fraction: The pellet containing the insoluble fraction can be further extracted using 70% formic acid.[12][13]
-
Neutralize the formic acid extract before performing the ELISA.
-
4. Quantification of Aβ Levels by ELISA
-
Principle: Sandwich ELISA kits specific for Aβ40 and Aβ42 are commercially available.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add the prepared brain homogenate samples and standards to the wells.
-
Incubate to allow binding of Aβ to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader and calculate the concentration of Aβ in the samples based on the standard curve.[14]
-
5. Analysis of APP Processing by Western Blot
-
Objective: To detect full-length APP and its C-terminal fragments (CTFs) to confirm the inhibitory effect of L-685,458 on γ-secretase activity.
-
Protocol:
-
Prepare protein lysates from brain homogenates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that recognizes the C-terminus of APP.[15][16]
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using a chemiluminescent substrate.[17]
-
II. Application in Cancer Animal Models
The use of L-685,458 in cancer models primarily focuses on its ability to inhibit Notch signaling. This has been explored in models of leukemia, breast cancer, and other solid tumors where Notch is a known oncogenic driver.
Quantitative Data Summary
| Animal Model | Compound | Dose | Route of Administration | Frequency | Duration | Key Findings | Reference |
| Mouse Hepatoma Model | L-685,458 | 5 mg/kg | Percutaneous | N/A | 2 weeks | Exhibited anti-tumor activities in vivo | MedchemExpress |
Experimental Workflow
Figure 3: A general experimental workflow for assessing the anti-cancer efficacy of L-685,458 in a xenograft mouse model.
Detailed Experimental Protocols
1. Preparation of L-685,458 for In Vivo Administration
-
The preparation is similar to that for Alzheimer's disease models. A stock solution in DMSO is diluted in a suitable vehicle for intraperitoneal (i.p.) injection, such as sterile PBS or saline, ensuring a low final DMSO concentration.
2. Administration to Tumor-Bearing Mice
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies with human cancer cell lines.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery in cancer models.
-
Protocol (Intraperitoneal Injection):
-
Restrain the mouse by securing the scruff of the neck.
-
Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen.
-
Aspirate to ensure that the needle has not entered the bladder or intestines.
-
Inject the L-685,458 solution. The recommended volume for i.p. injection in mice is up to 10 ml/kg.[18][19]
-
Return the mouse to its cage and monitor for any signs of distress.
-
3. Assessment of Anti-Tumor Efficacy
-
Tumor Volume Measurement: Calipers can be used to measure the length and width of subcutaneous tumors at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Immunohistochemistry (IHC) for Notch Signaling:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin.
-
Cut thin sections of the tumor tissue and mount them on slides.
-
Perform antigen retrieval to unmask the target proteins.
-
Incubate the sections with a primary antibody against the cleaved (active) form of Notch1 or a downstream target like Hes1.
-
Wash and incubate with a labeled secondary antibody.
-
Use a detection system to visualize the antibody staining.
-
Analyze the staining intensity and distribution to assess the inhibition of Notch signaling.[20][21]
-
III. Application in Immunology Animal Models
Currently, there is limited specific information available in the scientific literature regarding the administration of L-685,458 in animal models for immunological studies. While Notch signaling plays a role in immune cell development and function, the direct in vivo application of L-685,458 in immunology-focused animal models is not well-documented in the search results. Researchers interested in this area may need to adapt protocols from cancer and Alzheimer's disease studies and design experiments to investigate the effects of γ-secretase inhibition on specific immune cell populations and responses.
Conclusion
L-685,458 is a valuable research tool for the in vivo investigation of γ-secretase function in the context of Alzheimer's disease and cancer. The protocols outlined in these application notes provide a foundation for designing and conducting animal studies to evaluate the efficacy and mechanism of action of this potent inhibitor. Careful consideration of the animal model, route of administration, and endpoint analysis is crucial for obtaining reliable and reproducible data.
References
- 1. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute gamma-secretase inhibition improves contextual fear conditioning in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. [3H]-L-685,458 as a radiotracer that maps gamma-secretase complex in the rat brain: relevance to Abeta genesis and presence of active presenilin-1 components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-685,458 | γ-Secretase | Tocris Bioscience [tocris.com]
- 6. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treating transgenic Alzheimer mice with a β-secretase inhibitor, what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tg2576 | ALZFORUM [alzforum.org]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 15. Differential processing of amyloid precursor protein in brain and in peripheral blood leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. APP Antibody | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. Notch signaling modulates proliferation and differentiation of intestinal crypt base columnar stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Notch-1 signaling regulates intestinal epithelial barrier function, through interaction with CD4+ T cells, in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Notch-Dependent Cancers with L-685,458
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-685,458 is a potent, cell-permeable, and selective inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway.[1] Dysregulation of the Notch pathway is implicated in the development and progression of a variety of cancers, making it a critical target for therapeutic intervention. L-685,458 serves as an invaluable tool for investigating the role of Notch signaling in cancer biology and for the preclinical assessment of γ-secretase inhibition as a therapeutic strategy. These application notes provide a summary of the key data related to L-685,458 and detailed protocols for its use in studying Notch-dependent cancers.
Data Presentation
In Vitro Efficacy of L-685,458
The following tables summarize the inhibitory concentrations (IC50) of L-685,458 against γ-secretase, its downstream targets, and various cancer cell lines.
| Target | Assay System | IC50 |
| γ-Secretase | Cell-free assay | 17 nM |
| APP-C99 Cleavage | Cellular assay | 301.3 nM |
| Notch-100 Cleavage | Cellular assay | 351.3 nM |
| Aβ40 Production | Neuro2A hAβPP695 cells | 402 nM |
| Aβ40 Production | CHO hAβPP695 cells | 113 nM |
| Aβ40 Production | SHSY5 spβA4CTF cells | 48 nM |
| Aβ42 Production | Neuro2A hAβPP695 cells | 775 nM |
| Aβ42 Production | CHO hAβPP695 cells | 248 nM |
| Aβ42 Production | SHSY5 spβA4CTF cells | 67 nM |
Table 1: IC50 values of L-685,458 against γ-secretase and its substrates. Data compiled from multiple sources.[1]
| Cell Line | Cancer Type | IC50 |
| Huh7 | Hepatoma | 12.91 µM |
| HepG2 | Hepatoma | 12.69 µM |
| HLE | Hepatoma | 21.76 µM |
| SKHep1 | Hepatoma | 12.18 µM |
| 786-O | Renal Cell Carcinoma | 5-40 µM (downregulation of Hes-1) |
Table 2: IC50 values of L-685,458 in various cancer cell lines.[1]
In Vivo Efficacy of L-685,458
| Animal Model | Cancer Type | Treatment Regimen | Outcome |
| Mouse | Hepatoma | 5 mg/kg, percutaneous administration for 2 weeks | Antitumor effects, inhibition of EpCAM production, and diminished nuclear HES1 staining |
Table 3: In vivo efficacy of L-685,458 in a mouse hepatoma model.[1]
Signaling Pathway and Experimental Workflow
Notch Signaling Pathway and L-685,458 Mechanism of Action
Caption: The Notch signaling pathway is activated by ligand binding, leading to sequential proteolytic cleavages of the Notch receptor. L-685,458 inhibits the final cleavage step mediated by γ-secretase, thereby preventing the release of the Notch Intracellular Domain (NICD) and subsequent target gene transcription.
Experimental Workflow for Studying L-685,458 in Cancer Cell Lines
Caption: A typical experimental workflow for evaluating the anti-cancer effects of L-685,458, starting with in vitro characterization in cancer cell lines and progressing to in vivo efficacy studies in animal models.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of L-685,458 on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Huh7, HepG2)
-
Complete culture medium
-
96-well plates
-
L-685,458
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of L-685,458 in complete culture medium. Remove the old medium from the wells and add 100 µL of the L-685,458 dilutions. Include vehicle control wells (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Notch Signaling
This protocol is for detecting changes in the levels of cleaved Notch1 and its downstream target Hes1 in response to L-685,458 treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
L-685,458
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved Notch1 (Val1744)
-
Rabbit anti-Hes1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of L-685,458 for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Notch1, Hes1, and β-actin overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of L-685,458.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., Huh7)
-
Matrigel (optional)
-
L-685,458
-
Vehicle for administration (e.g., DMSO/Cremophor/Saline)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer L-685,458 (e.g., 5 mg/kg) via the desired route (e.g., percutaneous, intraperitoneal, or oral gavage) according to the planned schedule (e.g., daily for 2 weeks). Administer vehicle to the control group.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Tissue Analysis (Optional): Fix a portion of the tumor tissue in formalin for immunohistochemical (IHC) analysis of Notch signaling markers (e.g., cleaved Notch1, Hes1) and proliferation markers (e.g., Ki-67).
-
Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of L-685,458.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental setup. Always adhere to institutional guidelines for laboratory safety and animal care.
References
Troubleshooting & Optimization
L-685,458 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming insolubility issues encountered when working with L-685,458, a potent γ-secretase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving L-685,458?
A1: L-685,458 is soluble in dimethyl sulfoxide (DMSO). It is practically insoluble in aqueous solutions and ethanol. For optimal results, use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.
Q2: My L-685,458 is not fully dissolving in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving L-685,458 in DMSO, you can try gently warming the solution to 37°C for a short period and using an ultrasonic bath to aid dissolution. Ensure your DMSO is of high purity and anhydrous.
Q3: L-685,458 precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like L-685,458. Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Prepare a highly concentrated stock solution of L-685,458 in DMSO. When diluting into your aqueous buffer or medium, ensure the final concentration of DMSO is as low as possible, ideally 0.5% or lower for most cell lines, though some may tolerate up to 1%.[1][2][3][4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of your buffer or medium, vortexing gently, and then add this intermediate dilution to the final volume.
-
Increase Agitation: When adding the L-685,458 stock solution, ensure the aqueous solution is being gently stirred or vortexed to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Consider Formulation Strategies: For specific applications, especially in vivo studies, more complex formulations may be necessary. These can include co-solvents, surfactants, or lipid-based carriers.
Q4: What is the maximum tolerated DMSO concentration for cell cultures?
A4: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[1][2] Some robust cell lines may tolerate up to 1%.[3][4] However, primary cells are often more sensitive. It is always recommended to perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your specific cell line and experimental duration.
Troubleshooting Guides
Issue 1: Precipitation in Cell-Based Assays
Symptoms:
-
Cloudiness or visible precipitate in the cell culture medium after adding L-685,458.
-
Inconsistent or non-reproducible experimental results.
Possible Causes:
-
The final concentration of L-685,458 exceeds its solubility limit in the cell culture medium.
-
The final DMSO concentration is too high, leading to cytotoxicity and indirect effects.
-
Interaction of L-685,458 with components in the serum or medium.
Solutions:
-
Optimize L-685,458 Concentration: Determine the lowest effective concentration of L-685,458 for your experiment to minimize the amount needed.
-
Control DMSO Concentration: Prepare a higher concentration stock solution in DMSO to reduce the volume added to the cell culture medium, keeping the final DMSO concentration below the cytotoxic level for your cells.
-
Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the L-685,458 stock solution.
-
Serum Considerations: If using a serum-containing medium, be aware that proteins in the serum can sometimes interact with compounds. Consider reducing the serum concentration if your experiment allows.
-
Vehicle Control: Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest L-685,458 concentration) to account for any effects of the solvent.
Issue 2: Precipitation in Enzymatic Assays
Symptoms:
-
Turbidity in the reaction buffer upon addition of L-685,458.
-
Non-linear reaction kinetics or poor inhibitor potency.
Possible Causes:
-
Low solubility of L-685,458 in the aqueous assay buffer.
-
High salt concentration in the buffer "salting out" the compound.
-
Incompatible buffer pH.
Solutions:
-
Buffer Composition: If possible, test different buffer compositions. Lowering the ionic strength of the buffer may improve solubility.
-
pH Adjustment: While this may affect enzyme activity, slight adjustments to the buffer pH (if the enzyme is tolerant) can sometimes increase the solubility of a compound.
-
Inclusion of Solubilizing Agents: Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to help solubilize L-685,458. Be sure to confirm that the detergent does not affect your enzyme's activity.
-
DMSO Titration: Determine the maximum percentage of DMSO your enzymatic assay can tolerate without affecting activity and ensure your final L-685,458 dilutions do not exceed this.
Data Presentation
Table 1: Solubility of L-685,458
| Solvent | Solubility | Notes |
| DMSO | ≥ 15 mM | Warming and sonication may be required. Use anhydrous DMSO. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: Recommended Final DMSO Concentrations in Different Experimental Systems
| Experimental System | Recommended Maximum Final DMSO Concentration |
| Most Cell Lines | ≤ 0.5% |
| Primary Cells | ≤ 0.1% (determine empirically) |
| Enzymatic Assays | Varies, determine empirically (often ≤ 1-2%) |
Experimental Protocols
Protocol 1: Preparation of L-685,458 Stock Solution
-
Materials: L-685,458 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the L-685,458 vial to equilibrate to room temperature before opening. b. Weigh the desired amount of L-685,458 powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the tube until the powder is completely dissolved. If necessary, warm the tube briefly at 37°C and sonicate for a few minutes. e. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption. f. Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro γ-Secretase Activity Assay with L-685,458
This protocol is adapted from a fluorescence-based assay for γ-secretase activity.
-
Materials:
-
Solubilized γ-secretase enzyme preparation.
-
Fluorogenic γ-secretase substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.25% CHAPSO).
-
L-685,458 stock solution in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure: a. Prepare serial dilutions of the L-685,458 stock solution in DMSO. b. In a 96-well black microplate, add the desired amount of solubilized γ-secretase enzyme to each well. c. Add a small volume (e.g., 1 µL) of the diluted L-685,458 or DMSO (for vehicle control) to the respective wells. d. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding the fluorogenic substrate to each well. f. Incubate the plate at 37°C for the desired reaction time (e.g., 1-2 hours), protected from light. g. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate. h. Calculate the percent inhibition for each concentration of L-685,458 relative to the DMSO control and determine the IC50 value.
Protocol 3: Formulation of L-685,458 for In Vivo Studies
For in vivo applications, a formulation that improves the solubility and bioavailability of L-685,458 is necessary. The following is an example of a commonly used vehicle for poorly soluble compounds.
-
Materials:
-
L-685,458.
-
DMSO.
-
Polyethylene glycol 300 (PEG300).
-
Tween 80.
-
Sterile water or saline.
-
-
Procedure: a. Dissolve the required amount of L-685,458 in DMSO to create a concentrated stock. b. In a separate sterile tube, mix the desired volume of PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80. c. Slowly add the L-685,458/DMSO stock to the PEG300/Tween 80 mixture while vortexing. d. Add sterile water or saline dropwise to the mixture while vortexing to reach the final desired volume and concentration. The final DMSO concentration should be kept low (e.g., 5-10%). e. The final formulation should be a clear solution. This solution should be prepared fresh before each use.
Visualizations
Caption: Troubleshooting workflow for L-685,458 insolubility.
Caption: L-685,458 inhibits γ-secretase, blocking APP and Notch processing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-685,458 for Aβ Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of L-685,458 in reducing amyloid-beta (Aβ) peptides.
Frequently Asked Questions (FAQs)
Q1: What is L-685,458 and how does it reduce Aβ levels?
L-685,458 is a potent, cell-permeable, and selective inhibitor of γ-secretase, an enzyme complex crucial for the final step in the production of Aβ peptides from the amyloid precursor protein (APP).[1][2][3] By inhibiting γ-secretase, L-685,458 effectively reduces the generation of both Aβ40 and Aβ42 isoforms.[1][2] It acts as a transition-state analog mimic of an aspartyl protease, which is consistent with the catalytic component of the γ-secretase complex.[3]
Q2: What is the optimal concentration of L-685,458 to use for Aβ reduction in cell culture?
The optimal concentration of L-685,458 is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific experimental system. However, published data can provide a starting point:
| Cell Line | Target | IC50 Value |
| Human Neuroblastoma (SH-SY5Y) | Aβ40 | 48 nM[1] |
| Aβ42 | 67 nM[1] | |
| Neuro2A (human AβPP695) | Aβ40 | 402 nM[2][4] |
| Aβ42 | 775 nM[4] | |
| CHO (human AβPP695) | Aβ40 | 113 nM[5] |
Q3: How should I prepare and store L-685,458 stock solutions?
L-685,458 is typically supplied as a powder.[6] For stock solutions, it is recommended to dissolve the compound in DMSO.[1][4] For example, a 10 mM stock solution can be prepared in DMSO.[1] Store the stock solution at -20°C for long-term use.[1][6] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[5]
Q4: Are there any known off-target effects of L-685,458?
Yes, the primary off-target effect of L-685,458 is the inhibition of Notch signaling.[1][7] Since γ-secretase is also responsible for the cleavage of the Notch receptor, which is critical for cell fate decisions, its inhibition can lead to unintended biological consequences.[7][8] This is a critical consideration in experimental design, especially in long-term studies or in vivo models. L-685,458 has also been shown to inhibit signal peptide peptidase (SPP) at higher concentrations (IC50 = 10 μM in HEK293 cells).[1]
Troubleshooting Guide
Issue 1: Inconsistent or no reduction in Aβ levels.
-
Possible Cause 1: Suboptimal concentration of L-685,458.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions. Start with a broad range of concentrations around the published IC50 values (see FAQ 2).
-
-
Possible Cause 2: Incorrect preparation or degradation of L-685,458.
-
Possible Cause 3: Low expression of APP in the cell line.
-
Solution: Use a cell line known to express sufficient levels of APP or consider transiently or stably overexpressing APP to enhance the Aβ signal.
-
-
Possible Cause 4: Issues with Aβ detection method (e.g., ELISA).
-
Solution: Ensure the ELISA kit is validated and sensitive enough to detect the expected levels of Aβ. Include appropriate positive and negative controls in your assay.
-
Issue 2: High levels of cell toxicity or unexpected changes in cell morphology.
-
Possible Cause 1: Inhibition of Notch signaling.
-
Solution: The observed toxicity may be due to the on-target inhibition of Notch signaling, which is essential for the survival and proliferation of many cell types.[7][8] Consider using the lowest effective concentration of L-685,458 for the shortest duration necessary to achieve Aβ reduction. Monitor for markers of Notch pathway inhibition, such as changes in the expression of Hes-1.[2]
-
-
Possible Cause 2: DMSO toxicity.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
-
Issue 3: L-685,458 is not soluble in the prepared stock solution.
-
Possible Cause: Incorrect solvent or concentration.
-
Solution: L-685,458 is soluble in DMSO at concentrations up to at least 10.09 mg/mL (15 mM).[1] Ensure you are using a high-purity DMSO and that the compound is fully dissolved before further dilution into aqueous media.
-
Experimental Protocols
Protocol 1: In Vitro Aβ Reduction Assay in a Cellular Model
-
Cell Culture: Plate cells (e.g., SH-SY5Y, Neuro2A, or CHO cells stably expressing human APP) in appropriate cell culture plates and allow them to adhere overnight.
-
Preparation of L-685,458: Prepare a series of dilutions of the L-685,458 stock solution in fresh cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of L-685,458 or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Sample Collection: After incubation, collect the conditioned medium for Aβ analysis. The medium can be centrifuged to remove any cellular debris and stored at -80°C.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the conditioned medium using a validated sandwich ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates. Plot the percentage of Aβ reduction against the log of the L-685,458 concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of L-685,458 in inhibiting Aβ production.
Caption: Workflow for in vitro Aβ reduction experiments.
Caption: Troubleshooting flowchart for Aβ reduction experiments.
References
- 1. L-685,458 | γ-Secretase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. L-685458 | Small Molecules | Captivate Bio [captivatebio.com]
- 7. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
potential off-target effects of L-685,458
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the potential off-target effects of L-685,458.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of L-685,458?
L-685,458 is a potent, transition-state analog inhibitor of γ-secretase, an intramembrane-cleaving aspartyl protease.[1][2] It inhibits the activity of γ-secretase with an IC50 of approximately 17 nM.[2][3]
Q2: What are the known primary off-targets of L-685,458?
The most well-characterized off-target of L-685,458 is Signal Peptide Peptidase (SPP), a related intramembrane aspartyl protease.[3] L-685,458 binds to SPP with a high affinity (Kd = 5.1 nM) and inhibits its activity, albeit at a much higher concentration than for γ-secretase (IC50 = 10 µM in HEK293 cells).[3]
Q3: How does L-685,458 affect Notch signaling?
L-685,458 inhibits Notch signaling by blocking the γ-secretase-mediated cleavage of the Notch receptor, which is a critical step for the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[2] It inhibits the cleavage of Notch-100 with an IC50 of 351.3 nM.[2]
Q4: What is the selectivity profile of L-685,458 against other proteases?
L-685,458 exhibits high selectivity for γ-secretase, showing over 50 to 100-fold greater selectivity against a range of other aspartyl, serine, and cysteine proteases.[2][3]
Troubleshooting Guide
Problem 1: Inconsistent inhibition of Aβ40 and Aβ42 production in cell-based assays.
-
Possible Cause 1: Cell line variability. The potency of L-685,458 can vary between different cell lines. For example, the IC50 for Aβ40 reduction is 402 nM in Neuro2A cells, 113 nM in CHO cells, and 48 nM in SH-SY5Y cells.[2]
-
Solution: Ensure consistent use of the same cell line and passage number for all experiments. Characterize the IC50 for your specific cell line.
-
-
Possible Cause 2: Compound stability and solubility. L-685,458 is typically dissolved in DMSO. Improper storage or multiple freeze-thaw cycles can lead to degradation. Poor solubility in aqueous media can also affect its effective concentration.
-
Solution: Prepare fresh stock solutions in DMSO and store them at -20°C. When diluting into aqueous media, ensure proper mixing and avoid precipitation.
-
-
Possible Cause 3: Assay sensitivity. The method used to detect Aβ peptides (e.g., ELISA, Western blot) may not be sensitive enough to detect subtle changes at low inhibitor concentrations.
-
Solution: Validate the sensitivity and linear range of your detection method. Consider using a more sensitive assay if necessary.
-
Problem 2: Unexpected effects on cell viability or morphology.
-
Possible Cause 1: Off-target effects on Notch signaling. Inhibition of Notch signaling can impact cell proliferation, differentiation, and survival in various cell types.
-
Solution: Monitor the expression of Notch target genes (e.g., Hes-1) to confirm Notch pathway inhibition.[2] Consider using a lower concentration of L-685,458 or a more selective γ-secretase inhibitor if Notch-related effects are a concern.
-
-
Possible Cause 2: Inhibition of Signal Peptide Peptidase (SPP). While the IC50 for SPP inhibition is significantly higher than for γ-secretase, prolonged exposure or high concentrations of L-685,458 could lead to effects mediated by SPP inhibition.
-
Solution: If SPP-related off-target effects are suspected, perform a cycloheximide chase experiment to assess the stability of known SPP substrates, such as XBP1u.[4]
-
Problem 3: Difficulty replicating in vivo anti-tumor effects.
-
Possible Cause 1: Poor bioavailability. The pharmacokinetic properties of L-685,458, including its absorption, distribution, metabolism, and excretion (ADME), can influence its efficacy in vivo.
-
Solution: Conduct pharmacokinetic studies to determine the optimal dosing regimen and route of administration for your animal model.
-
-
Possible Cause 2: Tumor model resistance. The specific genetic and molecular characteristics of the tumor model may confer resistance to γ-secretase inhibition.
-
Solution: Characterize the status of the Notch signaling pathway in your tumor model to ensure it is a relevant target.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of L-685,458
| Target/Process | Parameter | Value | Cell Line/System |
| γ-Secretase | IC50 | 17 nM | In vitro membrane assay |
| Amyloid β-protein precursor (APP-C99) cleavage | IC50 | 301.3 nM | --- |
| Notch-100 cleavage | IC50 | 351.3 nM | --- |
| Aβ40 production | IC50 | 48 nM | SH-SY5Y |
| IC50 | 113 nM | CHO | |
| IC50 | 402 nM | Neuro2A | |
| Aβ42 production | IC50 | 67 nM | SH-SY5Y |
| IC50 | 248 nM | CHO | |
| IC50 | 775 nM | Neuro2A | |
| Signal Peptide Peptidase (SPP) | Kd | 5.1 nM | Binding assay |
| IC50 | 10 µM | HEK293 | |
| Huh7 hepatoma cells | IC50 | 12.91 µM | Cell viability |
| HepG2 hepatoma cells | IC50 | 12.69 µM | Cell viability |
| HLE hepatoma cells | IC50 | 21.76 µM | Cell viability |
| SKHep1 hepatoma cells | IC50 | 12.18 µM | Cell viability |
Experimental Protocols
Protocol 1: In Vitro γ-Secretase Activity Assay
This protocol is a generalized procedure based on commonly used methods for assessing γ-secretase activity.
Materials:
-
Cell lysates or purified γ-secretase enzyme
-
Fluorogenic γ-secretase substrate
-
L-685,458
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 5 mM MgCl2, 0.1% CHAPS)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of L-685,458 in DMSO.
-
Prepare serial dilutions of L-685,458 in assay buffer.
-
Add 10 µL of each L-685,458 dilution or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add 20 µL of cell lysate or purified γ-secretase to each well.
-
Incubate for 15 minutes at 37°C.
-
Add 20 µL of the fluorogenic γ-secretase substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of L-685,458 and determine the IC50 value.
Protocol 2: Cellular Notch Signaling Assay (Luciferase Reporter Assay)
This protocol outlines a common method to assess the impact of L-685,458 on Notch signaling.
Materials:
-
Cells co-transfected with a Notch receptor and a reporter construct containing a Notch-responsive promoter driving luciferase expression.
-
L-685,458
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of L-685,458 or vehicle control (DMSO) for 24-48 hours.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percent inhibition of Notch signaling and determine the IC50 value.
Protocol 3: Broader Off-Target Profiling
To identify novel or unexpected off-targets, consider the following advanced screening methods:
-
KINOMEscan™: This is a competition binding assay that can be used to screen L-685,458 against a large panel of kinases to identify potential off-target kinase interactions. The amount of test compound that binds to a kinase is measured by quantifying the amount of kinase that does not bind to an immobilized ligand.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. Changes in protein stability in the presence of L-685,458 can be detected by Western blotting or mass spectrometry.
Visualizations
Caption: Inhibition of the γ-Secretase Pathway by L-685,458.
Caption: L-685,458 inhibits Notch signaling via γ-secretase.
Caption: Workflow for assessing L-685,458 on- and off-target effects.
References
L-685,458 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of the γ-secretase inhibitor, L-685,458. It also includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental workflows.
Stability and Storage Conditions
Proper storage and handling of L-685,458 are crucial for maintaining its integrity and ensuring reproducible experimental results.
Summary of Storage and Stability Data:
| Condition | Recommendation | Duration |
| Solid Form | Store at -20°C.[1][2][3][4] | ≥ 4 years[1] |
| In Solvent (DMSO) | Aliquot and store at -80°C.[2] | Up to 2 years[2] |
| Aliquot and store at -20°C.[2] | Up to 1 year[2] | |
| Shipping | Room temperature (in continental US; may vary elsewhere).[1] | Not applicable |
Key Recommendations:
-
Long-term Storage: For long-term storage, L-685,458 should be stored as a solid at -20°C.[1][3][4]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO.[1][5] It is advisable to use freshly opened, high-purity DMSO, as moisture can affect solubility.[2][5]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use vials before freezing.[2]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Solubility
| Solvent | Maximum Concentration |
| DMSO | 30 mg/mL[1] to 83.3 mg/mL (123.80 mM)[2] |
| DMF | 25 mg/mL[1] |
Tips for Dissolving:
-
To achieve higher concentrations in DMSO, warming the solution to 37°C for 10 minutes and/or sonicating in an ultrasonic bath may be helpful.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with L-685,458.
FAQs in a Question-and-Answer Format:
Q1: I am observing inconsistent results between experiments. What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Compound Instability: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Culture Variability: Maintain consistency in cell passage number, confluency, and overall cell health.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Incubation Times: Adhere to consistent incubation times for compound treatment.
Q2: My compound seems to have lost activity.
A2: Loss of activity can be due to:
-
Improper Storage: Verify that the solid compound and stock solutions have been stored at the recommended temperatures.
-
Degradation in Solution: L-685,458 solutions are less stable than the solid form. Avoid long-term storage of working dilutions. If you suspect degradation, use a fresh aliquot of the stock solution to prepare new dilutions.
-
Interaction with Media Components: While not commonly reported for L-685,458, some compounds can interact with components in the cell culture media.
Q3: I am seeing unexpected cytotoxicity at concentrations where I expect to see specific inhibition.
A3: This could be due to:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically below 0.5%).
-
Off-Target Effects: While L-685,458 is a potent γ-secretase inhibitor, high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay. L-685,458 is selective for γ-secretase over a range of other proteases.[1]
Experimental Protocols
General Workflow for a Cell-Based Assay to Measure Amyloid-β Production:
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
Key Experimental Considerations:
-
Cell Line: Neuro2A cells transfected with human amyloid precursor protein (APP) are a commonly used model.[1]
-
Concentration Range: The IC50 of L-685,458 for Aβ40 and Aβ42 production in Neuro2A-APP cells is reported to be 402 nM and 775 nM, respectively.[1] A suitable concentration range for a dose-response experiment would typically span from nanomolar to micromolar concentrations.
-
Controls: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of L-685,458) to account for any solvent effects.
-
Data Analysis: The levels of amyloid-β in the conditioned media can be quantified using an enzyme-linked immunosorbent assay (ELISA). Cell viability should be assessed in parallel to ensure that the observed reduction in amyloid-β is not due to cytotoxicity.
Signaling Pathway
L-685,458 is a potent inhibitor of γ-secretase, an enzyme complex involved in the cleavage of several transmembrane proteins, including the amyloid precursor protein (APP) and Notch.
By inhibiting γ-secretase, L-685,458 prevents the cleavage of the C99 fragment of APP, thereby reducing the production of amyloid-β peptides, which are the main component of amyloid plaques in Alzheimer's disease.[6] L-685,458 also inhibits the cleavage of the Notch receptor, which releases the Notch intracellular domain (NICD) to regulate gene expression.[1][7] This can lead to certain toxicities, so it is an important consideration in experimental design.[7]
References
minimizing cytotoxicity of L-685,458 in cell culture
Welcome to the technical support center for L-685,458. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of L-685,458 in cell culture experiments.
Troubleshooting Guide: Minimizing Cytotoxicity
Unexpected cytotoxicity can be a significant hurdle in experiments involving L-685,458. This guide provides a systematic approach to identify and mitigate common causes of cell death.
Issue 1: Excessive Cell Death Observed After Treatment
High levels of cytotoxicity can obscure the specific effects of γ-secretase inhibition. The following steps can help in troubleshooting this issue.
| Potential Cause | Recommended Solution |
| High Concentration of L-685,458 | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Start with a wide range of concentrations and narrow down to the lowest effective concentration that inhibits γ-secretase activity without significant cell death. |
| Prolonged Exposure Time | Optimize the incubation time. Shorter exposure periods may be sufficient to observe the desired effect on γ-secretase activity while minimizing cytotoxicity. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window.[1] |
| Solvent Toxicity (DMSO) | Ensure the final concentration of the solvent (typically DMSO) in the cell culture medium is at a non-toxic level (generally below 0.5%). Prepare a vehicle control with the same concentration of DMSO as the highest L-685,458 concentration to assess solvent-specific effects. |
| High Cell Confluency | Plate cells at a consistent and optimal density. Very high or very low confluency can alter cellular metabolism and sensitivity to the compound. Aim for 70-80% confluency at the time of treatment.[2][3] |
| Low Serum Concentration | Increasing the serum concentration in the culture medium can sometimes mitigate the cytotoxic effects of chemical compounds.[4][5][6] Test a range of serum concentrations (e.g., 5%, 10%, 20%) to see if it improves cell viability without interfering with the experimental goals. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to γ-secretase inhibitors.[7] If possible, test the compound on multiple cell lines to identify one that is more resistant to the cytotoxic effects while still showing the desired biological response. |
Issue 2: Inconsistent or Unreliable Cytotoxicity Data
| Potential Cause | Recommended Solution |
| Improper Stock Solution Preparation | Ensure L-685,458 is fully dissolved in the solvent (e.g., DMSO) to create a homogenous stock solution. Use fresh, high-quality solvent. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[8][9][10][11] |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound and reagents. |
| Uneven Cell Plating | Ensure a single-cell suspension before plating to avoid clumps and ensure a uniform cell monolayer. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature variations that can affect cells in the outer wells of a plate, consider not using the outermost wells for experimental samples. Fill these wells with sterile PBS or media instead. |
| Interference with Viability Assay | Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, XTT). Run a control with L-685,458 in cell-free medium to check for any direct interaction with the assay dye. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-685,458 and how does it relate to cytotoxicity?
A1: L-685,458 is a potent, cell-permeable, and selective inhibitor of γ-secretase, an enzyme complex involved in the cleavage of several transmembrane proteins, including Amyloid Precursor Protein (APP) and Notch receptors.[12] By inhibiting γ-secretase, L-685,458 blocks the production of amyloid-beta (Aβ) peptides and the release of the Notch intracellular domain (NICD).[12] The inhibition of the Notch signaling pathway, which is crucial for cell proliferation, differentiation, and survival, is a primary contributor to the cytotoxic effects observed in some cell types.[13][14][15]
Q2: What are the typical working concentrations for L-685,458?
A2: The effective concentration of L-685,458 can vary significantly depending on the cell line and the specific endpoint being measured. For inhibiting Aβ production, IC50 values are in the nanomolar range in some cell lines.[12][16] However, for observing effects on Notch signaling and cytotoxicity, concentrations in the low micromolar range are often used.[12][17] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Aβ40 reduction) | Neuro2A (overexpressing hAβPP695) | 402 nM | [12] |
| CHO (overexpressing hAβPP695) | 113 nM | [12] | |
| SH-SY5Y (overexpressing spβA4CTF) | 48 nM | [12] | |
| IC50 (Aβ42 reduction) | Neuro2A (overexpressing hAβPP695) | 775 nM | [12] |
| CHO (overexpressing hAβPP695) | 248 nM | [12] | |
| SH-SY5Y (overexpressing spβA4CTF) | 67 nM | [12] | |
| IC50 (APP-C99 cleavage) | - | 301.3 nM | [12] |
| IC50 (Notch-100 cleavage) | - | 351.3 nM | [12] |
| IC50 (Cell Growth Inhibition) | Huh7 (hepatoma) | 12.91 µM | [12] |
| HepG2 (hepatoma) | 12.69 µM | [12] | |
| HLE (hepatoma) | 21.76 µM | [12] | |
| SKHep1 (hepatoma) | 12.18 µM | [12] |
Q3: How should I prepare and store L-685,458?
A3: L-685,458 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[16] For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration immediately before use.
Q4: Can L-685,458 have off-target effects that contribute to cytotoxicity?
A4: While L-685,458 is a selective γ-secretase inhibitor, like many small molecule inhibitors, it can have off-target effects, especially at higher concentrations. These off-target effects can contribute to cytotoxicity. It is important to use the lowest effective concentration to minimize the likelihood of off-target interactions.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines the steps to determine the cytotoxic effect of L-685,458 on a specific cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of L-685,458 in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest L-685,458 concentration) and a no-treatment control (medium only).
-
Treatment: Remove the old medium from the cells and add the prepared L-685,458 dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the L-685,458 concentration to determine the IC50 value for cytotoxicity.[18][19][20]
Visualizations
Signaling Pathway
Caption: Inhibition of the Notch signaling pathway by L-685,458.
Experimental Workflow
Caption: Workflow for assessing L-685,458 cytotoxicity using the MTT assay.
References
- 1. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of serum concentration on the cytotoxicity and sister chromatid exchange induction by a chemical carcinogen and by a diesel particulate extract in V79 hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of serum on the toxicity of manufactured nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of genotype-correlated sensitivity to selective kinase inhibitors by using high-throughput tumor cell line profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Notch Signaling Proteins: Legitimate Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-685,458 | γ-Secretase | Tocris Bioscience [tocris.com]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
L-685,458 selectivity against other proteases
Welcome to the technical support center for L-685,458, a potent γ-secretase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the selectivity of L-685,458 and to offer troubleshooting support for its use in experiments.
Selectivity Profile of L-685,458
L-685,458 is a transition-state analog inhibitor of the aspartyl protease γ-secretase. It exhibits high potency for its primary target and significant selectivity over other classes of proteases. The following table summarizes the inhibitory activity of L-685,458 against a range of proteases.
| Protease Target | Protease Class | IC50 / Ki | Selectivity vs. γ-secretase |
| Primary Target | |||
| γ-secretase | Aspartyl Protease | 17 nM[1] | - |
| Off-Target Proteases | |||
| Signal Peptide Peptidase (SPP) | Aspartyl Protease | 10 µM | ~588-fold |
| HIV-1 Protease | Aspartyl Protease | >1,000 nM | >58-fold |
| Cathepsin D | Aspartyl Protease | >1,000 nM[2] | >58-fold |
| BACE-1 | Aspartyl Protease | Data not available | - |
| Renin | Aspartyl Protease | Data not available | - |
| Pepsin | Aspartyl Protease | Data not available | - |
| Trypsin | Serine Protease | >1,000 nM[2] | >58-fold |
| Papain | Cysteine Protease | >1,000 nM[2] | >58-fold |
| Calpain I | Cysteine Protease | >1,000 nM[2] | >58-fold |
Note: The selectivity is calculated as the ratio of the IC50 for the off-target protease to the IC50 for γ-secretase.
L-685,458 demonstrates greater than 50- to 100-fold selectivity for γ-secretase over other tested aspartyl, serine, and cysteine proteases[1][3].
Experimental Protocols
In Vitro Assay for Determining Protease Inhibitor Selectivity
This protocol outlines a general method for assessing the selectivity of L-685,458 against a panel of proteases using a fluorogenic substrate.
Materials:
-
Purified recombinant proteases (e.g., γ-secretase, BACE-1, Cathepsin D, Trypsin, Papain)
-
Fluorogenic peptide substrate specific for each protease
-
L-685,458 stock solution (in DMSO)
-
Assay buffer specific to each protease
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the protease to its optimal concentration in the corresponding pre-warmed assay buffer.
-
Prepare a serial dilution of L-685,458 in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute the fluorogenic substrate to its working concentration in the assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the L-685,458 dilutions to the test wells. For control wells, add assay buffer with the same final DMSO concentration.
-
Add the diluted protease to all wells except for the substrate control (blank) wells.
-
Pre-incubate the plate at the optimal temperature for the respective protease (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from substrate control wells) from all readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Calculate the selectivity by comparing the IC50 value for γ-secretase to the IC50 values for other proteases.
-
Troubleshooting and FAQs
Q1: I am observing unexpected off-target effects in my cell-based assay. What could be the cause?
A1: While L-685,458 is highly selective for γ-secretase, at higher concentrations it can inhibit other proteases, such as signal peptide peptidase (SPP), with an IC50 of 10 µM. It is crucial to use the lowest effective concentration of L-685,458 to minimize off-target effects. Additionally, γ-secretase has multiple substrates, including the Notch receptor. Inhibition of Notch signaling is a known on-target effect of γ-secretase inhibitors and can lead to various cellular changes. Consider performing control experiments, such as using a structurally different γ-secretase inhibitor or a negative control compound, to confirm that the observed effects are due to γ-secretase inhibition.
Q2: I am having trouble dissolving L-685,458.
A2: L-685,458 is soluble in organic solvents such as DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium to the final working concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: My experimental results are not consistent. What are some potential sources of variability?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that the L-685,458 stock solution is stored properly at -20°C and protected from light. Avoid repeated freeze-thaw cycles. The stability of L-685,458 in your specific cell culture medium and experimental conditions should be considered.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact the activity of γ-secretase and the cellular response to its inhibition. Maintain consistent cell culture practices.
-
Assay Conditions: Ensure that the incubation times, temperatures, and reagent concentrations are consistent across experiments.
Q4: How can I confirm that L-685,458 is inhibiting γ-secretase activity in my cells?
A4: To confirm γ-secretase inhibition, you can measure the accumulation of its direct substrates or the reduction of its cleavage products. A common method is to measure the levels of the C-terminal fragments of amyloid precursor protein (APP), such as APP-C99, which accumulate upon γ-secretase inhibition. Conversely, you can measure the reduction in the levels of secreted amyloid-beta (Aβ) peptides (Aβ40 and Aβ42). Western blotting or ELISA are commonly used techniques for these measurements.
Visualizations
Signaling Pathways Involving γ-Secretase
The following diagram illustrates the central role of γ-secretase in the processing of two of its key substrates: Amyloid Precursor Protein (APP) and the Notch receptor. L-685,458 inhibits the S3 cleavage of both pathways.
Caption: γ-Secretase in APP and Notch Pathways.
Experimental Workflow for Protease Selectivity Profiling
The following diagram outlines a typical workflow for determining the selectivity of an inhibitor against a panel of proteases.
Caption: Workflow for Inhibitor Selectivity Assay.
References
interpreting unexpected results with L-685,458
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using L-685,458, a potent γ-secretase inhibitor. Unexpected experimental outcomes can arise from the complex biology of γ-secretase and the specific characteristics of this inhibitor. This guide is designed to help you interpret your results and refine your experimental design.
Frequently Asked Questions (FAQs)
FAQ 1: I treated my cells with L-685,458, but I don't see the expected decrease in Amyloid-β (Aβ) levels.
Short Answer: This could be due to suboptimal inhibitor concentration, issues with the experimental setup, or cell-line-specific effects. It is also important to understand the non-competitive inhibition mechanism of L-685,458.
Detailed Explanation: L-685,458 is a potent γ-secretase inhibitor, and a lack of effect on Aβ levels can be perplexing. Several factors could be at play:
-
Inhibitor Concentration and Potency: While L-685,458 has a low nanomolar IC50 for γ-secretase in cell-free assays, the effective concentration in cell-based assays can be higher and varies between cell lines.[1] Ensure you are using a concentration that is appropriate for your specific cell type and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration.
-
Non-Competitive Inhibition: L-685,458 exhibits a non-competitive mode of inhibition.[2][] This means it does not compete with the substrate (APP-C99) for the active site. Instead, it is thought to bind to a different site on the γ-secretase complex, inducing a conformational change that inhibits cleavage.[4][5] This mechanism implies that simply increasing the substrate level will not overcome the inhibition.
-
Cellular Uptake and Stability: The inhibitor's ability to reach its intracellular target can be influenced by the cell type and culture conditions. Ensure that your experimental protocol allows for sufficient time for the inhibitor to penetrate the cell membrane and interact with the γ-secretase complex.
-
Biphasic Dose-Response: Some γ-secretase inhibitors have been reported to exhibit a biphasic or hormetic dose-response, where low concentrations may unexpectedly increase Aβ production.[6][7] Although not definitively shown for L-685,458, it is a possibility to consider, especially when working with a wide range of concentrations.
FAQ 2: I'm observing unexpected cytotoxicity or a decrease in cell viability after L-685,458 treatment.
Short Answer: Off-target effects, particularly on Notch signaling and Signal Peptide Peptidase (SPP), or indirect effects on pathways like EGFR signaling, can contribute to cytotoxicity.
Detailed Explanation: While L-685,458 is selective for γ-secretase, it can have off-target effects that impact cell viability:
-
Inhibition of Notch Signaling: γ-secretase is crucial for the processing of Notch receptors. Inhibition of Notch signaling by L-685,458 can lead to apoptosis or cell cycle arrest in a cell-context-dependent manner, particularly in cancer cell lines where Notch signaling is often dysregulated.
-
Inhibition of Signal Peptide Peptidase (SPP): L-685,458 can also inhibit SPP, another intramembrane aspartyl protease, although with a much higher IC50 (in the micromolar range) compared to its inhibition of γ-secretase. If high concentrations of L-685,458 are used, inhibition of SPP could lead to unexpected cellular phenotypes.
-
Effects on EGFR Signaling: There is evidence that γ-secretase activity can influence the levels of Epidermal Growth Factor Receptor (EGFR). Inhibition of γ-secretase with L-685,458 has been shown to increase EGFR levels in some cell lines.[8][9][10][11] This could lead to complex downstream signaling changes that might affect cell viability.
FAQ 3: My results with L-685,458 are inconsistent or not reproducible.
Short Answer: Inconsistent results can stem from variability in experimental conditions, inhibitor preparation, or the inherent complexity of the biological system.
Detailed Explanation: Reproducibility is key in scientific research. If you are facing challenges with L-685,458, consider the following:
-
Inhibitor Preparation and Storage: L-685,458 is typically dissolved in DMSO. Ensure that your stock solution is properly prepared, stored at -20°C, and subjected to minimal freeze-thaw cycles. Inaccurate dilutions can lead to significant variations in your results.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence cellular responses to γ-secretase inhibition. Standardize these parameters across experiments to minimize variability.
-
Experimental Controls: Always include appropriate controls in your experiments. A vehicle control (DMSO) is essential to distinguish the effects of the inhibitor from those of the solvent. A positive control (a known modulator of γ-secretase activity) can also be beneficial.
Troubleshooting Guides
Troubleshooting Unexpected Aβ Levels
If you observe unexpected Aβ levels after L-685,458 treatment, follow this troubleshooting workflow:
Workflow for Troubleshooting Unexpected Aβ Levels
Troubleshooting Unexpected Cytotoxicity
If you encounter unexpected effects on cell viability, use the following guide:
Workflow for Troubleshooting Unexpected Cytotoxicity
Data Presentation
Table 1: Inhibitory Potency of L-685,458
| Target | Assay Type | Cell Line | IC50 / KD | Reference |
| γ-secretase | Cell-free | - | 17 nM (IC50) | [1] |
| Aβ40 production | Cell-based | Human neuroblastoma | 48 nM (IC50) | |
| Aβ42 production | Cell-based | Human neuroblastoma | 67 nM (IC50) | |
| APP-C99 cleavage | Cell-based | - | 301.3 nM (IC50) | [1] |
| Notch-100 cleavage | Cell-based | - | 351.3 nM (IC50) | [1] |
| Signal Peptide Peptidase (SPP) | Binding Assay | - | 5.1 nM (KD) | |
| Signal Peptide Peptidase (SPP) | Inhibition Assay | HEK293 | 10 µM (IC50) | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of APP Processing
This protocol is for analyzing the levels of APP C-terminal fragments (CTFs) to assess γ-secretase activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the C-terminus of APP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with L-685,458 or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Protocol 2: Notch Signaling Reporter Assay
This protocol uses a luciferase reporter to measure the activity of the Notch signaling pathway.
Materials:
-
HEK293 cells stably expressing a Notch-responsive luciferase reporter construct.[16]
-
Cell culture medium and supplements.
-
L-685,458 and other test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate.[16]
-
-
Treatment:
-
The next day, treat the cells with a serial dilution of L-685,458 or vehicle control.
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses cell viability based on the metabolic activity of the cells.[20][21][22]
Materials:
-
Cells of interest.
-
96-well plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a specialized buffer).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of L-685,458 or vehicle control.
-
-
Incubation:
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathways and Workflows
γ-Secretase Processing of APP and Notch
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Linear non-competitive inhibition of solubilized human gamma-secretase by pepstatin A methylester, L685458, sulfonamides, and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence [mdpi.com]
- 7. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen-independent prostate cancer cells circumvent EGFR inhibition by overexpression of alternative HER receptors and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Epidermal Growth Factor Receptor (EGFR) Signaling Regulates Global Metabolic Pathways in EGFR-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. ptglab.com [ptglab.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. westbioscience.com [westbioscience.com]
- 17. Monitoring Notch Activation in Cultured Mammalian Cells: Transcriptional Reporter Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. vigo-avocats.com [vigo-avocats.com]
- 22. researchgate.net [researchgate.net]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of L-685,458
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of L-685,458, a potent γ-secretase inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-685,458 and what is its primary mechanism of action?
A1: L-685,458 is a potent, transition-state analog inhibitor of γ-secretase, an intramembrane protease complex.[1][2] Its primary mechanism of action is to block the catalytic activity of γ-secretase, thereby preventing the cleavage of its substrates, including Amyloid Precursor Protein (APP) and Notch receptors.[3] By inhibiting APP processing, L-685,458 reduces the production of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42), which are implicated in the pathology of Alzheimer's disease.[3]
Q2: What are the main challenges in achieving optimal in vivo efficacy with L-685,458?
A2: The primary challenges in achieving optimal in vivo efficacy with L-685,458 are its poor aqueous solubility and potential off-target effects related to the inhibition of Notch signaling.[4] Poor solubility can lead to low bioavailability, limiting the concentration of the compound that reaches the target tissue. Inhibition of Notch signaling can result in mechanism-based toxicities, particularly in tissues with high rates of cell turnover, such as the intestine and thymus.[5]
Q3: How can the solubility and bioavailability of L-685,458 be improved for in vivo studies?
A3: Improving the solubility of L-685,458 is crucial for enhancing its in vivo bioavailability. Common strategies include:
-
Formulation with co-solvents: Using a mixture of solvents, such as DMSO, ethanol, and polyethylene glycol (PEG), can help to dissolve L-685,458 for administration.[6]
-
Use of surfactants and cyclodextrins: These agents can encapsulate the hydrophobic L-685,458 molecule, increasing its solubility in aqueous solutions.
-
Preparation of solid dispersions: Dispersing L-685,458 in a polymer matrix can create an amorphous form of the drug with improved dissolution and solubility characteristics.
Q4: What are the known off-target effects of L-685,458, and how can they be monitored and mitigated?
A4: The most significant off-target effect of L-685,458 is the inhibition of Notch signaling, which is crucial for normal cell differentiation and proliferation in various tissues.[1][7][8] This can lead to side effects such as intestinal goblet cell hyperplasia and thymus atrophy.[5]
-
Monitoring: Off-target effects on Notch signaling can be monitored by histological analysis of tissues like the intestine and thymus, and by measuring the expression of Notch target genes such as Hes1.[5]
-
Mitigation: Strategies to mitigate Notch-related side effects include using the lowest effective dose of L-685,458 and exploring intermittent dosing schedules.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite proven in vitro activity. | Low Bioavailability: The compound is not reaching the target tissue at a sufficient concentration due to poor solubility or rapid metabolism. | 1. Optimize Formulation: Experiment with different vehicle compositions to improve solubility (see Table 1).2. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of L-685,458 in your animal model.[9] This will help to understand the compound's in vivo fate.3. Alternative Administration Route: Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, which may offer better bioavailability than oral gavage. |
| High inter-animal variability in experimental results. | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | 1. Ensure Homogeneous Formulation: Thoroughly vortex or sonicate the formulation before each administration to ensure a uniform suspension or solution.2. Precise Administration Technique: Use calibrated equipment for dosing and ensure consistent administration technique across all animals. |
| Animal Health Status: Underlying health issues in some animals can affect drug metabolism and response. | 1. Monitor Animal Health: Closely monitor the health of the animals throughout the study. Exclude any animals that show signs of illness. | |
| Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | Notch-Related Side Effects: Inhibition of Notch signaling in sensitive tissues. | 1. Dose Reduction: Lower the dose of L-685,458 to a level that maintains efficacy while minimizing toxicity.2. Intermittent Dosing: Explore dosing schedules that are not continuous (e.g., every other day) to allow for recovery of Notch signaling.[5]3. Histological Analysis: At the end of the study, perform histological analysis of the intestine and thymus to assess for signs of Notch-related toxicity.[5] |
| Precipitation of L-685,458 in the formulation. | Poor Solubility: The concentration of L-685,458 exceeds its solubility limit in the chosen vehicle. | 1. Adjust Vehicle Composition: Increase the proportion of co-solvents or add a surfactant to improve solubility.2. Sonication: Use a sonicator to help dissolve the compound and create a more stable formulation. |
Data Presentation
Table 1: Example Vehicle Formulations for In Vivo Administration of Poorly Soluble γ-Secretase Inhibitors
| Vehicle Composition | Administration Route | Animal Model | Reference |
| 20% DMSO / 10% (DMSO/Cremophor EL 1:1) / 70% H₂O | Oral (gavage), Intraperitoneal (IP) | Mouse | [6] |
| 5% Ethanol / 60% PEG-300 / 35% (20% HP-β-CD in water) | Intravenous (IV), Oral (gavage) | Mouse | |
| Medicated Gel (Medigel Sucralose) | Oral | Mouse | [6] |
Note: These are example formulations that have been used for other poorly soluble compounds and may serve as a starting point for optimizing the delivery of L-685,458. The optimal formulation will need to be determined empirically.
Experimental Protocols
Protocol 1: Formulation of L-685,458 for In Vivo Administration (Example)
Objective: To prepare a solution of L-685,458 for intraperitoneal injection in mice.
Materials:
-
L-685,458 powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of L-685,458 powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the L-685,458. Vortex thoroughly until the powder is completely dissolved. This will be your stock solution.
-
In a separate sterile tube, prepare a 1:1 mixture of DMSO and Cremophor EL.
-
Calculate the required volumes of the L-685,458 stock solution, the DMSO/Cremophor EL mixture, and sterile water to achieve the final desired concentration and vehicle composition (e.g., 20% DMSO / 10% (DMSO/Cremophor EL 1:1) / 70% H₂O).[6]
-
Add the DMSO/Cremophor EL mixture to the L-685,458 stock solution and vortex well.
-
Slowly add the sterile water to the mixture while vortexing to prevent precipitation.
-
If any precipitation occurs, sonicate the solution until it becomes clear.
-
Visually inspect the final formulation for any precipitates before administration.
Protocol 2: Assessment of γ-Secretase Inhibition In Vivo
Objective: To determine the extent of γ-secretase inhibition in the brain of treated animals.
Materials:
-
Brain tissue from vehicle- and L-685,458-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies against APP C-terminal fragments (CTFs) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Homogenize brain tissue in lysis buffer and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the C-terminal of APP. This will detect the accumulation of APP CTFs, which are substrates of γ-secretase.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of APP CTFs to the loading control. An increase in the level of APP CTFs in the L-685,458-treated group compared to the vehicle group indicates inhibition of γ-secretase activity.
Mandatory Visualizations
Caption: Mechanism of action of L-685,458.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: The Notch signaling pathway and its inhibition by L-685,458.
References
- 1. bosterbio.com [bosterbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Characterization of a Novel γ-Secretase Inhibitor SCH 697466 in Rodents and Investigation of Strategies for Managing Notch-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 7. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. An investigation into the pharmacokinetics of 3-mercaptopropionic acid and development of a steady-state chemical seizure model using in vivo microdialysis and electrophysiological monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
L-685,458 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the γ-secretase inhibitor, L-685,458.
Frequently Asked Questions (FAQs)
Q1: What is L-685,458 and what is its primary mechanism of action?
L-685,458 is a potent and selective inhibitor of γ-secretase, an intramembrane aspartyl protease.[1] It functions as a transition-state analog mimic, targeting the active site of the enzyme.[2][3] This inhibition prevents the cleavage of Type I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors.[3][4]
Q2: What are the common applications of L-685,458 in research?
L-685,458 is widely used in research to study the physiological and pathological roles of γ-secretase. Key applications include:
-
Alzheimer's Disease Research: Investigating the role of γ-secretase in the production of amyloid-β (Aβ) peptides (Aβ40 and Aβ42), which are central to the pathogenesis of Alzheimer's disease.[1][5]
-
Notch Signaling Research: Elucidating the function of Notch signaling in various cellular processes, including cell fate determination, proliferation, and differentiation.
-
Cancer Research: Exploring the therapeutic potential of inhibiting Notch signaling in various cancers where it is often dysregulated.[1]
-
Signal Transduction Studies: Understanding the processing and signaling of other γ-secretase substrates.
Q3: What is the solubility and how should I prepare a stock solution of L-685,458?
L-685,458 is soluble in DMSO up to a concentration of 10.09 mg/mL (15 mM). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. It is recommended to store the stock solution at -20°C. For detailed calculations based on the specific molecular weight of the batch, refer to the supplier's certificate of analysis.
Troubleshooting Guide
Issue 1: No or low inhibition of γ-secretase activity observed.
Possible Cause 1: Incorrect concentration of L-685,458.
-
Recommendation: Verify the calculations for your stock solution and final working concentrations. The IC50 of L-685,458 for γ-secretase is approximately 17 nM, with values for Aβ40 and Aβ42 inhibition in human neuroblastoma cells being 48 nM and 67 nM, respectively. Ensure your experimental concentration is appropriate to observe inhibition.
Possible Cause 2: Inactive compound.
-
Recommendation: Ensure proper storage of the compound at -20°C to prevent degradation. If possible, test the activity of the compound in a well-established positive control assay.
Possible Cause 3: Issues with the experimental assay.
-
Recommendation:
-
Cell-based assays: Ensure that the cells are healthy and that the expression of γ-secretase and its substrate (e.g., APP) is adequate.
-
In vitro assays: Verify the activity of the purified or enriched γ-secretase enzyme. Ensure that the substrate concentration and incubation times are optimal.[5]
-
Issue 2: High variability between experimental replicates.
Possible Cause 1: Inconsistent cell culture conditions.
-
Recommendation: Maintain consistent cell passage numbers, seeding densities, and treatment durations. Variability in cell health and confluency can significantly impact experimental outcomes.
Possible Cause 2: Pipetting errors.
-
Recommendation: Use calibrated pipettes and ensure accurate and consistent dispensing of L-685,458 and other reagents.
Possible Cause 3: Edge effects in multi-well plates.
-
Recommendation: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with media or PBS to create a humidity barrier.
Possible Cause 4: Biological variability.
-
Recommendation: Biological systems inherently have variability.[6][7] Increase the number of replicates to improve statistical power. Consider the use of internal controls within each experiment.
Issue 3: Unexpected or off-target effects.
Possible Cause 1: Inhibition of other proteases.
-
Recommendation: While L-685,458 is highly selective for γ-secretase over many other proteases, it can inhibit the related aspartyl protease, signal peptide peptidase (SPP), at higher concentrations (IC50 = 10 μM in HEK293 cells). Consider the concentration range being used and whether SPP inhibition could contribute to the observed phenotype.
Possible Cause 2: Altered signaling pathways beyond Aβ and Notch.
-
Recommendation: Inhibition of γ-secretase can affect numerous signaling pathways. For example, L-685,458 has been shown to regulate CXCR4 and VEGFR2 expression through Notch inhibition. Be aware of the potential for broad effects due to the diverse substrates of γ-secretase.[4]
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of L-685,458
| Target | System | IC50 Value | Reference |
| γ-Secretase | In vitro assay | 17 nM | |
| Aβ40 Production | Human Neuroblastoma Cells (SH-SY5Y) | 48 nM | |
| Aβ42 Production | Human Neuroblastoma Cells (SH-SY5Y) | 67 nM | |
| APP-C99 Cleavage | Cell-based assay | 301.3 nM | [1] |
| Notch-100 Cleavage | Cell-based assay | 351.3 nM | [1] |
| Signal Peptide Peptidase (SPP) | HEK293 Cells | 10 µM | |
| Aβ(40) Reduction | Neuro2A hAβPP695 cells | 402 nM | [1] |
| Aβ(40) Reduction | CHO hAβPP695 cells | 113 nM | [1] |
| Aβ(42) Reduction | Neuro2A hAβPP695 cells | 775 nM | [1] |
| Aβ(42) Reduction | CHO hAβPP695 cells | 248 nM | [1] |
Experimental Protocols
Key Experiment: In Vitro γ-Secretase Activity Assay
This protocol provides a general framework for measuring γ-secretase activity in vitro.
1. Preparation of γ-Secretase Enzyme Source:
-
Isolate cell membranes from a cell line overexpressing γ-secretase components (e.g., HEK293 cells).
-
Solubilize the membrane proteins using a mild detergent (e.g., CHAPSO).
-
The solubilized membrane fraction will serve as the source of active γ-secretase.
2. Assay Procedure:
-
In a multi-well plate, combine the solubilized membrane fraction with a fluorogenic γ-secretase substrate.
-
Add varying concentrations of L-685,458 (or vehicle control, e.g., DMSO) to the wells.
-
Incubate the plate at 37°C for a specified period (e.g., 1-4 hours).[5]
-
Measure the fluorescence signal using a plate reader. The signal is proportional to the cleavage of the substrate by γ-secretase.
3. Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme or substrate).
-
Normalize the data to the vehicle control to determine the percent inhibition for each concentration of L-685,458.
-
Plot the percent inhibition against the log concentration of L-685,458 and fit the data to a dose-response curve to calculate the IC50 value.
Controls for this experiment should include:
-
Negative Control: DMSO (or the vehicle used to dissolve L-685,458) to determine baseline γ-secretase activity.
-
Positive Control: A known potent γ-secretase inhibitor to confirm the assay is working correctly.
-
No Enzyme Control: To measure the background fluorescence of the substrate.
Visualizations
Caption: γ-Secretase signaling pathway and the inhibitory action of L-685,458.
Caption: General experimental workflow for a γ-secretase inhibition assay.
Caption: Troubleshooting logic for low or no inhibition by L-685,458.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellular mechanisms of γ-secretase substrate selection, processing and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of L-685,458 and Semagacestat as Gamma-Secretase Inhibitors
In the landscape of Alzheimer's disease research and the broader field of gamma-secretase inhibition, L-685,458 and semagacestat represent two pivotal small molecule inhibitors. While both compounds target the gamma-secretase complex, their developmental trajectories and efficacy profiles exhibit notable differences. This guide provides a detailed, data-supported comparison of L-685,458 and semagacestat for researchers, scientists, and drug development professionals.
Executive Summary
L-685,458 is a potent, transition-state analog inhibitor of gamma-secretase, primarily utilized as a research tool to elucidate the function and mechanism of this enzyme complex.[1] In contrast, semagacestat (LY-450139) advanced to Phase III clinical trials as a potential therapeutic for Alzheimer's disease before its development was halted due to unfavorable outcomes.[2][3] This comparison will delve into their mechanisms of action, in vitro efficacy, and the clinical findings for semagacestat, supported by detailed experimental protocols and pathway diagrams.
Mechanism of Action
Both L-685,458 and semagacestat function by inhibiting the proteolytic activity of the gamma-secretase complex. This enzyme is responsible for the final cleavage of the Amyloid Precursor Protein (APP), leading to the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[2][4] Gamma-secretase also cleaves other substrates, most notably the Notch receptor, which plays a crucial role in cell-fate decisions. Inhibition of Notch signaling is a primary source of toxicity for gamma-secretase inhibitors.[3][4]
Signaling Pathways
The inhibition of gamma-secretase by L-685,458 and semagacestat directly impacts two major signaling pathways: the Amyloid Precursor Protein (APP) processing pathway and the Notch signaling pathway.
Quantitative Efficacy Comparison
The in vitro potency of L-685,458 and semagacestat has been determined in various cell-based and cell-free assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.
| Compound | Assay Type | Cell Line/System | Target | IC50 (nM) | Reference |
| L-685,458 | Cell-free | --- | γ-secretase activity | 17 | |
| Cell-based | SH-SY5Y human neuroblastoma | Aβ40 production | 48 | ||
| Cell-based | SH-SY5Y human neuroblastoma | Aβ42 production | 67 | ||
| Cell-based | Neuro2A mouse neuroblastoma (hAPP695) | Aβ40 production | 402 | [1] | |
| Cell-based | Neuro2A mouse neuroblastoma (hAPP695) | Aβ42 production | 775 | [1] | |
| Cell-based | CHO (hAPP695) | Aβ40 production | 113 | [1] | |
| Cell-based | CHO (hAPP695) | Aβ42 production | 248 | [1] | |
| Semagacestat | Cell-based | H4 human glioma (hAPP) | Aβ42 production | 10.9 | [5] |
| Cell-based | H4 human glioma (hAPP) | Aβ40 production | 12.1 | [5] | |
| Cell-based | H4 human glioma (hAPP) | Aβ38 production | 12.0 | [5] | |
| Cell-based | H4 human glioma | Notch signaling | 14.1 | [5] | |
| Cell-based | Murine cortical neurons | Aβ40 production | 111 | [5] | |
| Cell-based | Huh7 cells | Aβ40 production | 126 | [5] | |
| Cell-based | Huh7 cells | Aβ42 production | 130 | [5] |
Clinical Efficacy of Semagacestat
Semagacestat was the first gamma-secretase inhibitor to enter Phase III clinical trials for Alzheimer's disease.[3] The IDENTITY (Interrupting Alzheimer's Dementia by Evaluating Treatment of AmyloId PaThologY) trials were large-scale studies designed to assess its efficacy and safety.[2]
However, in 2010, the development of semagacestat was halted.[2] Preliminary results from the Phase III trials indicated that not only did the drug fail to slow disease progression, but it was also associated with a worsening of cognitive function and the ability to perform daily activities compared to placebo.[2][3] Furthermore, patients treated with semagacestat showed an increased incidence of skin cancer and infections.[2]
Experimental Protocols
In Vitro Gamma-Secretase Activity Assay (Fluorogenic Substrate)
This protocol describes a general method for determining gamma-secretase activity in a cell-free system using a fluorogenic substrate.
1. Preparation of Cell Lysate:
-
Culture cells known to express gamma-secretase (e.g., HEK293, CHO, or neuroblastoma cell lines).
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable buffer containing a non-denaturing detergent (e.g., CHAPSO) and a cocktail of protease inhibitors (excluding those that inhibit gamma-secretase).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the solubilized membrane proteins, including the gamma-secretase complex.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Assay Procedure:
-
In a 96-well black microplate, add the cell lysate to each well.
-
Add the test compound (L-685,458 or semagacestat) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the fluorogenic gamma-secretase substrate. This is typically a peptide sequence corresponding to the APP cleavage site flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. Cleavage of the substrate by gamma-secretase separates the fluorophore and quencher, resulting in an increase in fluorescence.
3. Data Analysis:
-
Subtract the background fluorescence (wells without cell lysate) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based APP Processing Assay for IC50 Determination
This protocol outlines a method for assessing the inhibition of Aβ production in a cellular context.
1. Cell Culture and Treatment:
-
Plate cells that stably overexpress human APP (e.g., H4, SH-SY5Y, or CHO cells) in a multi-well plate.
-
Allow the cells to adhere and grow overnight.
-
Replace the culture medium with fresh medium containing various concentrations of the gamma-secretase inhibitor (L-685,458 or semagacestat) or vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours).
2. Sample Collection and Analysis:
-
Collect the conditioned medium from each well.
-
The levels of Aβ40 and Aβ42 in the conditioned medium can be quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Optionally, the cells can be lysed to measure intracellular levels of APP C-terminal fragments (CTFs) by Western blotting.
3. Data Analysis:
-
Generate a standard curve for the Aβ ELISA.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
-
Normalize the Aβ levels to the vehicle control.
-
Plot the percent inhibition of Aβ production versus the logarithm of the inhibitor concentration and determine the IC50 value as described for the in vitro assay.
Notch Signaling Assay (Luciferase Reporter)
This protocol describes a common method to evaluate the off-target effects of gamma-secretase inhibitors on Notch signaling.
1. Cell Transfection and Treatment:
-
Co-transfect a suitable cell line (e.g., HEK293) with a constitutively active form of the Notch receptor and a reporter plasmid containing a luciferase gene under the control of a Notch-responsive promoter (e.g., CSL promoter). A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with different concentrations of the gamma-secretase inhibitor or vehicle control.
-
Incubate for 24-48 hours.
2. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
3. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Further, normalize the data to the vehicle control to determine the percent inhibition of Notch signaling.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
L-685,458 and semagacestat are both potent inhibitors of the gamma-secretase complex. L-685,458 serves as a valuable research tool, with well-characterized in vitro inhibitory activity. Semagacestat, while demonstrating potent in vitro inhibition of Aβ production, ultimately failed in Phase III clinical trials due to a lack of efficacy and safety concerns. This highlights the significant challenges in translating in vitro potency to clinical success, particularly concerning the complex biology of Alzheimer's disease and the on-target toxicity associated with inhibiting essential signaling pathways like Notch. The detailed comparison and protocols provided herein offer a valuable resource for researchers in the field of neurodegenerative disease and gamma-secretase biology.
References
Unveiling the Potency of L-685,458: A Comparative Analysis of a Seminal γ-Secretase Inhibitor
For researchers, scientists, and drug development professionals navigating the complex landscape of Alzheimer's disease therapeutics, the rigorous validation of tool compounds is paramount. This guide provides a comprehensive comparison of L-685,458, a potent γ-secretase inhibitor, with other key modulators of amyloid-beta (Aβ) production. Through a detailed examination of experimental data and methodologies, this document serves as a critical resource for evaluating the efficacy and specificity of L-685,458 in modulating Aβ levels.
L-685,458 is a transition-state analog mimic of an aspartyl protease, a mechanism that confers potent inhibition of γ-secretase, a critical enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2] By blocking this enzyme, L-685,458 effectively reduces the production of Aβ peptides (Aβ40 and Aβ42), which are central to the pathology of Alzheimer's disease.[1] This guide will delve into the quantitative effects of L-685,458 on Aβ levels, compare its performance with other widely used γ-secretase inhibitors and modulators, and provide detailed experimental protocols for the validation of its activity.
Comparative Efficacy in Aβ Reduction
The inhibitory potency of L-685,458 on γ-secretase activity and subsequent Aβ production has been quantified in various experimental models. The following tables summarize the half-maximal inhibitory concentrations (IC50) of L-685,458 and provide a comparative overview with other notable γ-secretase inhibitors, DAPT and Semagacestat (LY-450139), as well as γ-secretase modulators (GSMs).
| Compound | Assay Type | Cell Line/System | Target | IC50 (nM) | Reference |
| L-685,458 | In vitro γ-secretase activity | Cell-free | γ-secretase | 17 | [1] |
| Aβ40 Production | CHO cells | γ-secretase | 113 | [1] | |
| Aβ42 Production | CHO cells | γ-secretase | 248 | [1] | |
| Aβ40 Production | SH-SY5Y cells | γ-secretase | 48 | [1] | |
| Aβ42 Production | SH-SY5Y cells | γ-secretase | 67 | [1] | |
| Aβ40 Production | Neuro2A cells | γ-secretase | 402 | [1] | |
| Aβ42 Production | Neuro2A cells | γ-secretase | 775 | [1] | |
| DAPT | Aβ Production | HEK293 cells | γ-secretase | ~20 | [3] |
| Aβ42 Production | Primary Neurons | γ-secretase | <50 (biphasic) | [4] | |
| Semagacestat (LY-450139) | Aβ40 Production | SH-SY5Y cells | γ-secretase | 90 | [2] |
| Aβ42 Production | H4 cells | γ-secretase | 10.9 | [5] | |
| Aβ40 Production | H4 cells | γ-secretase | 12.1 | [5] |
Table 1: Comparative Inhibitory Potency (IC50) of γ-Secretase Modulators on Aβ Production. This table provides a summary of the IC50 values for L-685,458 and other γ-secretase inhibitors in various cell-based and cell-free assays.
Selectivity Profile
A critical aspect of any γ-secretase inhibitor is its selectivity for inhibiting APP processing over other substrates, most notably Notch, a transmembrane receptor crucial for cell-cell communication and development. Inhibition of Notch signaling can lead to significant toxicity.
| Compound | Aβ Production IC50 (nM) | Notch Signaling IC50 (nM) | Selectivity Ratio (Notch IC50 / Aβ IC50) | Reference |
| L-685,458 | 48 (Aβ40 in SH-SY5Y) | >1000 (various proteases) | >20 | [1] |
| Semagacestat (LY-450139) | 12.1 (Aβ40 in H4) | 14.1 | ~1.2 | [5] |
Table 2: Selectivity of γ-Secretase Inhibitors for Aβ Production vs. Notch Signaling. This table compares the selectivity of L-685,458 and Semagacestat by contrasting their inhibitory concentrations for Aβ production and Notch signaling. A higher selectivity ratio indicates a more favorable safety profile.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of L-685,458.
Caption: General experimental workflow for assessing the effect of γ-secretase inhibitors on Aβ levels.
Experimental Protocols
In Vitro γ-Secretase Activity Assay
This protocol outlines a general procedure for measuring the enzymatic activity of γ-secretase in a cell-free system.
1. Preparation of Cell Membranes:
-
Culture cells (e.g., HEK293T) to confluency.
-
Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM MES, pH 6.0).
2. γ-Secretase Reaction:
-
In a microplate, combine the membrane preparation with a fluorogenic γ-secretase substrate (e.g., a peptide containing the APP cleavage site flanked by a fluorophore and a quencher).
-
Add varying concentrations of L-685,458 or other test compounds.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Increased fluorescence indicates cleavage of the substrate by γ-secretase.
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Aβ Production Assay
This protocol describes a method for quantifying the levels of secreted Aβ from cultured cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y or CHO cells stably expressing human APP) in multi-well plates.
-
Allow the cells to adhere and grow to a desired confluency (e.g., 70-80%).
-
Replace the culture medium with fresh medium containing various concentrations of L-685,458 or other test compounds.
-
Incubate the cells for a specific period (e.g., 24-48 hours).
2. Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
Prepare cell lysates by washing the remaining cells with PBS and then adding a lysis buffer (e.g., RIPA buffer with protease inhibitors).
3. Aβ Quantification (ELISA):
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Coat a microplate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add the collected conditioned media samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.
-
Calculate the concentration of Aβ in the samples based on the standard curve.
4. Data Analysis:
-
Plot the Aβ concentration against the inhibitor concentration and determine the IC50 value for the inhibition of Aβ production.
Conclusion
L-685,458 stands as a highly potent and selective tool compound for the in vitro and cell-based study of γ-secretase inhibition. Its well-characterized mechanism of action and extensive validation data make it a reliable standard for comparison in the development of novel Alzheimer's disease therapeutics. However, it is important to note that even potent inhibitors like L-685,458 can exhibit complex pharmacological profiles, such as the observed biphasic effect on Aβ42 production at low concentrations.[4] This underscores the necessity for comprehensive dose-response studies and careful interpretation of experimental results. This guide provides the foundational data and methodologies to aid researchers in the rigorous evaluation of L-685,458 and its alternatives in the quest for effective treatments for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of L-685,458 Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the γ-secretase inhibitor L-685,458, with a focus on its cross-reactivity profile against other proteases. This document summarizes key experimental data, details relevant methodologies, and visualizes essential pathways and workflows to offer a comprehensive overview for informed decision-making in drug discovery and development.
L-685,458 is a potent, transition-state analog inhibitor of γ-secretase, a multi-subunit protease complex centrally implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[1][2] Beyond its primary target, the selectivity of any therapeutic agent across the broader proteome is a critical determinant of its safety and efficacy profile. This guide examines the cross-reactivity of L-685,458 in comparison to other notable γ-secretase inhibitors: Semagacestat, Avagacestat, and DAPT.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory activity (IC50 values) of L-685,458 and its comparators against γ-secretase and a panel of off-target proteases. This data is essential for understanding the selectivity profile of each compound.
| Compound | γ-Secretase (IC50) | Aβ40 (IC50) | Aβ42 (IC50) | Notch (IC50) | Signal Peptide Peptidase (SPP) (IC50) | Other Proteases |
| L-685,458 | 17 nM[1][2] | 48 nM (SH-SY5Y cells)[1] | 67 nM (SH-SY5Y cells)[1] | 351.3 nM[2] | 10 µM (HEK293 cells)[1] | >50-fold selectivity over a range of aspartyl, serine, and cysteine proteases[1] |
| Semagacestat | - | 12.1 nM[3] | 10.9 nM[3] | 14.1 nM[3] | - | - |
| Avagacestat | - | 0.3 nM[4] | 0.27 nM[4] | ~52 nM (193-fold selective for Aβ42 over Notch)[4] | - | - |
| DAPT | - | - | - | - | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: γ-Secretase signaling pathway and its inhibition by L-685,458.
Caption: General workflow for an in vitro protease inhibitor assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing γ-secretase inhibition and broader protease selectivity.
In Vitro γ-Secretase Inhibition Assay (FRET-based)
This protocol outlines a common method for determining the potency of inhibitors against γ-secretase using a Förster Resonance Energy Transfer (FRET) substrate.
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify the human γ-secretase complex.
-
Synthesize a peptide substrate containing the γ-secretase cleavage site flanked by a FRET donor (e.g., Cy3) and quencher (e.g., Cy5).
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO).
-
Add 1 µL of the test compound (L-685,458 or comparators) at various concentrations.
-
Add 2 µL of the purified γ-secretase enzyme and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 2 µL of the FRET substrate.
-
Monitor the increase in fluorescence intensity (excitation at the donor's wavelength, emission at the donor's wavelength) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Protease Inhibitor Selectivity Assay
This protocol describes a general method to assess the selectivity of an inhibitor against a panel of proteases in a cellular context.
-
Cell Culture and Treatment:
-
Culture different cell lines, each overexpressing a specific protease of interest (e.g., BACE-1, Cathepsin D, Cathepsin B, Caspase-3).
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor (L-685,458 or comparators) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protease Activity Measurement:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing a mild detergent.
-
Measure the total protein concentration in each lysate.
-
In a separate 96-well plate, add a specific fluorogenic substrate for each protease to the cell lysates.
-
Incubate the plate at 37°C and measure the fluorescence signal at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the total protein concentration.
-
Calculate the percentage of inhibition for each protease at each inhibitor concentration.
-
Determine the IC50 value for each off-target protease to assess the selectivity of the inhibitor.
-
Conclusion
L-685,458 is a potent inhibitor of γ-secretase with a notable selectivity profile, showing significantly less activity against a range of other proteases.[1] When compared to other γ-secretase inhibitors, the available data suggests differences in potency and selectivity, particularly concerning the inhibition of Notch signaling. Avagacestat, for instance, exhibits a high degree of selectivity for APP processing over Notch cleavage.[4] A comprehensive head-to-head comparison of L-685,458 against a broad, standardized panel of proteases alongside its comparators would provide a more definitive understanding of its cross-reactivity and potential for off-target effects. The experimental protocols provided herein offer a foundation for conducting such rigorous comparative studies, which are essential for the continued development of safe and effective γ-secretase inhibitors for the treatment of Alzheimer's disease and other conditions.
References
- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacodynamics of selective inhibition of γ-secretase by avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Visualization of Alzheimer’s Disease Related α-/β-/γ-Secretase Ternary Complex by Bimolecular Fluorescence Complementation Based Fluorescence Resonance Energy Transfer [frontiersin.org]
A Comparative Analysis of L-685,458 with Other γ-Secretase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the γ-secretase inhibitor (GSI) L-685,458 with other notable GSIs. The following sections detail a quantitative comparison of inhibitor potency, outline the experimental protocols for key assays, and visualize relevant biological pathways and workflows.
Introduction to γ-Secretase and its Inhibition
Gamma-secretase (γ-secretase) is an intramembrane protease complex with a critical role in cellular signaling and pathogenesis, most notably in Alzheimer's disease. It is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brains of Alzheimer's patients. Additionally, γ-secretase cleaves other transmembrane proteins, including the Notch receptor, which is crucial for cell-fate determination. The development of γ-secretase inhibitors (GSIs) has been a key strategy in the pursuit of Alzheimer's therapeutics. L-685,458 is a potent, transition-state analog inhibitor of γ-secretase that has been instrumental in the study of this enzyme.[1] This guide provides a comparative analysis of L-685,458 with other well-characterized GSIs.
Quantitative Comparison of γ-Secretase Inhibitors
The potency and selectivity of various GSIs are critical parameters for their use in research and potential therapeutic applications. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for L-685,458 and a selection of other prominent GSIs against Aβ and Notch signaling. It is important to note that these values are compiled from various studies and the experimental conditions, such as cell lines and assay formats, may differ.
| Inhibitor | Target | IC50/EC50 (nM) | Notes |
| L-685,458 | γ-Secretase (cell-free) | 17[1] | Transition-state analog inhibitor. |
| Aβ40 (Neuro2A cells) | 402[1] | ||
| Aβ42 (Neuro2A cells) | 775[1] | ||
| Aβ40 (SH-SY5Y cells) | 48 | ||
| Aβ42 (SH-SY5Y cells) | 67 | ||
| Notch Cleavage | 351.3[1] | ||
| Semagacestat (LY450139) | Aβ40 | 12.1 | In cell-based assays. |
| Aβ42 | 10.9 | In cell-based assays. | |
| Notch Signaling | 14.1 | In cell-based assays. | |
| Avagacestat (BMS-708163) | Aβ40 | 0.30 | |
| Aβ42 | 0.27 | ||
| Notch (NICD) | 0.84 | Shows some selectivity for APP over Notch. | |
| DAPT | Total Aβ | 115 | Widely used research tool. |
| Aβ42 | 200 | ||
| RO4929097 | γ-Secretase (cell-free) | 4 | |
| Aβ40 | 14 | ||
| Notch | 5 | ||
| PF-3084014 | γ-Secretase (cell-free) | 6.2 | Reported to be Notch-sparing. |
| Aβ (whole-cell) | 1.3 | ||
| Notch Signaling | 1915 | ||
| BMS-906024 | Notch1 | 0.29 - 1.14 | Potent Notch inhibitor. |
| MK-0752 | Notch Cleavage | 55 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: γ-Secretase signaling pathway and point of inhibition.
Caption: General experimental workflow for evaluating GSIs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the activity of γ-secretase inhibitors.
In Vitro γ-Secretase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of compounds on the γ-secretase enzyme complex.
-
Enzyme Preparation:
-
Culture a suitable cell line with high γ-secretase expression (e.g., HEK293 or CHO cells stably overexpressing APP).
-
Harvest cells and prepare cell membranes by dounce homogenization followed by ultracentrifugation.
-
Solubilize the membrane fraction using a mild detergent (e.g., CHAPSO) to extract the active γ-secretase complex.
-
-
Assay Procedure:
-
Incubate the solubilized γ-secretase preparation with a recombinant APP C-terminal fragment (C99) substrate in a reaction buffer (typically at 37°C).
-
Add varying concentrations of the GSI (e.g., L-685,458) to the reaction mixture.
-
Stop the reaction after a defined period.
-
Measure the production of Aβ peptides (Aβ40 and Aβ42) using a specific ELISA kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of Aβ production against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce γ-secretase activity by 50%.
-
Cell-Based Aβ Production Assay
This assay evaluates the ability of a GSI to penetrate the cell membrane and inhibit Aβ production in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 cells stably expressing APP, or SH-SY5Y neuroblastoma cells) in a multi-well plate.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with a range of concentrations of the GSI for a specified duration (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the conditioned media from each well.
-
Measure the levels of secreted Aβ40 and Aβ42 in the media using specific sandwich ELISA kits.[2]
-
Optionally, lyse the cells to measure intracellular Aβ or APP fragments by Western blotting.
-
-
Data Analysis:
-
Normalize the Aβ levels to a control (e.g., total protein concentration in the cell lysate or a housekeeping gene).
-
Plot the normalized Aβ levels against the inhibitor concentration to determine the EC50 value.
-
Notch Signaling Assay (Luciferase Reporter Assay)
This assay is used to determine the off-target effects of GSIs on Notch signaling.
-
Cell Line and Transfection:
-
Use a cell line (e.g., HEK293) that is co-transfected with:
-
A constitutively active form of the Notch receptor (e.g., NotchΔE).
-
A luciferase reporter construct containing a promoter with binding sites for the Notch intracellular domain (NICD) target transcription factor, CSL (e.g., a CSL-luciferase reporter).[3]
-
-
-
Assay Procedure:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with different concentrations of the GSI.
-
After an incubation period (e.g., 24-48 hours), lyse the cells.
-
-
Data Measurement and Analysis:
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
A decrease in luciferase activity indicates inhibition of Notch signaling.
-
Generate a dose-response curve and calculate the IC50 value for Notch inhibition.[4]
-
References
A Head-to-Head Comparison of Gamma-Secretase Inhibitors: L-685,458 vs. LY-411,575
Introduction
Gamma-secretase is a multi-subunit intramembrane aspartyl protease complex that plays a critical role in cellular signaling and protein processing. It is responsible for the final cleavage of multiple type I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch family of receptors. Cleavage of APP by γ-secretase generates amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1][2] Its cleavage of Notch receptors releases the Notch Intracellular Domain (NICD), a key step in activating the highly conserved Notch signaling pathway that governs cell fate, proliferation, and differentiation.[3][4][5]
Given its dual role, γ-secretase is a major therapeutic target for both Alzheimer's disease and various cancers where Notch signaling is aberrantly activated.[6][7] L-685,458 and LY-411,575 are two of the most well-characterized and potent small-molecule inhibitors of γ-secretase. This guide provides an objective, data-driven comparison of these two compounds to assist researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action
Both L-685,458 and LY-411,575 function by directly inhibiting the catalytic activity of γ-secretase. L-685,458 is an aspartyl protease transition-state analog, designed to mimic the tetrahedral intermediate of the proteolytic reaction, thereby binding tightly to the active site.[1][8] LY-411,575 is a potent benzodiazepine analog that also targets the enzyme complex.[9] Their inhibitory action prevents the processing of γ-secretase substrates, leading to a reduction in the production of Aβ peptides and the blockade of Notch signal transduction.[1][10]
Comparative Performance Data
The primary distinction between L-685,458 and LY-411,575 lies in their potency. LY-411,575 exhibits significantly lower IC50 values across membrane-based, cell-based, and Notch cleavage assays, indicating substantially higher potency.
| Parameter | L-685,458 | LY-411,575 | References |
| Target | γ-Secretase | γ-Secretase | [10] |
| Mechanism | Aspartyl Protease Transition-State Mimic | Potent γ-Secretase Inhibitor | [8][9] |
| γ-Secretase IC50 | 17 nM | 0.078 nM (membrane) / 0.082 nM (cell) | [10][11][12][13] |
| Aβ40 Production IC50 | 48 nM (SH-SY5Y cells) | Not explicitly stated, but effectively reduces brain Aβ40 | [10] |
| Aβ42 Production IC50 | 67 nM (SH-SY5Y cells) | Not explicitly stated, but effectively reduces brain Aβ42 | [10] |
| Notch Cleavage IC50 | 351.3 nM (Notch-100 cleavage) | 0.39 nM (Notch S3 cleavage) | [10][11][12] |
| Selectivity | >50-fold selective over other proteases | Highly potent on Notch, leading to in vivo side effects | [14] |
Experimental Protocols
In Vitro Gamma-Secretase Activity Assay (Cell-Free)
This protocol assesses the direct inhibitory effect of compounds on γ-secretase enzymatic activity using a fluorogenic substrate.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines endogenously expressing γ-secretase (e.g., HEK293T). Solubilize the γ-secretase complex from the membrane using a mild detergent like CHAPSO.[2]
-
Compound Incubation: Add serial dilutions of L-685,458, LY-411,575, or a vehicle control (e.g., DMSO) to the wells of a 96-well plate.
-
Reaction Initiation: Add the solubilized membrane preparation to each well, followed by a specific fluorogenic γ-secretase substrate. This substrate consists of a peptide sequence recognized by γ-secretase, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).[2]
-
Incubation: Incubate the plate at 37°C for 1-2 hours in a humidified atmosphere.[2]
-
Fluorescence Measurement: In its uncleaved state, the quencher suppresses the fluorophore's signal. Upon cleavage by γ-secretase, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal. Measure fluorescence using a microplate reader (e.g., excitation at 355 nm, emission at 440-510 nm).[2]
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine IC50 values using a sigmoidal dose-response curve.
Cellular Notch Inhibition Assay (Western Blot)
This protocol determines a compound's ability to block Notch signaling within intact cells by measuring the levels of cleaved, active Notch1.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HPB-ALL, which have activating Notch1 mutations) in culture plates.[7] Treat the cells with various concentrations of L-685,458 or LY-411,575 for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Resolve equal amounts of protein (e.g., 50 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the cleaved form of Notch1 (Val1744).[7][15] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the cleaved Notch1 signal to a loading control (e.g., β-actin or GAPDH) to determine the dose-dependent reduction in Notch activation.
References
- 1. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Chronic treatment with the gamma-secretase inhibitor LY-411575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation | AlzPED [alzped.nia.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of L-685,458 on Notch Signaling: A Comparative Guide
This guide provides a comprehensive comparison of L-685,458, a potent γ-secretase inhibitor (GSI), with other commonly used inhibitors of the Notch signaling pathway. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data, detailed protocols for key validation assays, and visual diagrams of the underlying biological and experimental processes.
Introduction to Notch Signaling and Its Inhibition
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers two sequential proteolytic cleavages of the receptor. The first cleavage is mediated by an ADAM family metalloprotease, followed by a second cleavage within the transmembrane domain by the γ-secretase complex. This latter step releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus, associates with the CSL transcription factor, and activates the transcription of target genes, such as those in the HES and HEY families.
Given its central role in signal activation, the γ-secretase complex is a prime target for therapeutic intervention. γ-secretase inhibitors (GSIs) block the final proteolytic cleavage of the Notch receptor, thereby preventing the release of NICD and subsequent downstream signaling. L-685,458 is a transition-state analog GSI that has been instrumental in studying Notch signaling.[1] This guide compares L-685,458 to other prominent GSIs: DAPT, Compound E, and RO4929097.
Comparison of L-685,458 with Alternative Notch Inhibitors
L-685,458 is a potent and selective inhibitor of γ-secretase.[1] However, its efficacy and specificity are best understood in the context of other available inhibitors. This section compares L-685,458 with DAPT, a widely used GSI; Compound E, a highly potent inhibitor; and RO4929097, a GSI that has been evaluated in clinical trials.[2]
-
L-685,458 : Functions as a transition-state analogue mimic of an aspartyl protease.[1] It has been shown to inhibit both Amyloid Precursor Protein (APP) and Notch processing.[3]
-
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) : A dipeptide GSI that is one of the most commonly used inhibitors in laboratory settings for studying Notch signaling. It has been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines.[4]
-
Compound E : A highly potent, cell-permeable, and selective GSI that blocks γ-secretase cleavage with sub-nanomolar efficacy.[5]
-
RO4929097 : An orally active and selective GSI that has demonstrated potent inhibition of Notch signaling in preclinical tumor models and has been investigated in clinical trials for solid tumors.[2][6]
Quantitative Data Presentation
The following table summarizes the inhibitory concentrations (IC₅₀/EC₅₀) of L-685,458 and its alternatives against γ-secretase activity or Notch signaling in various assays and cell lines. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell types, and assay formats.
| Inhibitor | Assay Type / Target | Cell Line / System | IC₅₀ / EC₅₀ | Reference(s) |
| L-685,458 | γ-secretase-mediated Notch signaling | HEK293 cells | ~1 µM (used for maximal inhibition) | [3] |
| DAPT | Cell Proliferation (Notch-dependent) | OVCAR-3 (Ovarian Cancer) | 160 nM | |
| Cell Viability | SK-UT-1B (Uterine Leiomyosarcoma) | ~15-20 µM | [7] | |
| Aβ Production | Human Primary Neurons | 115-200 nM | [4] | |
| Compound E | γ-secretase / NICD cleavage | Not specified | 0.24 - 0.37 nM | [5] |
| RO4929097 | γ-secretase enzyme activity | Cell-free | 4 nM | [6][8] |
| Cellular Notch processing (reporter assay) | HEK293 | 5 nM | [6][8] | |
| Cellular Aβ40 processing | HEK293 | 14 nM | [6][8] |
Experimental Protocols
This section provides detailed protocols for three key experiments used to validate the inhibitory effect of compounds on the Notch signaling pathway.
In Vitro γ-Secretase Cleavage Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the γ-secretase complex using a fluorogenic substrate.
Principle: A synthetic peptide substrate contains a γ-secretase cleavage site and is flanked by a fluorescent reporter (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact peptide, the quencher suppresses the fluorescence of the reporter. Upon cleavage by γ-secretase, the reporter and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[9][10]
Protocol:
-
Prepare Cell Lysate:
-
Culture cells of interest (e.g., HEK293T) and harvest by centrifugation.
-
Lyse the cells using a suitable extraction buffer to solubilize membrane proteins, including the γ-secretase complex.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Set up the Reaction:
-
In a 96-well black microplate, add the following to each well:
-
Cell lysate (e.g., 10-50 µg of total protein).
-
Test compound (e.g., L-685,458) at various concentrations or vehicle control (DMSO).
-
Reaction Buffer.
-
-
Include a positive control (e.g., a known potent GSI) and a negative control (no inhibitor).
-
-
Initiate the Reaction:
-
Add the fluorogenic γ-secretase substrate to each well to a final concentration of 2-10 µM.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-5 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~440-510 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cell lysate).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Western Blot for Notch Intracellular Domain (NICD)
This assay validates inhibitor efficacy by detecting the reduction in the cleaved, active form of Notch (NICD).
Principle: Following γ-secretase cleavage, the ~120 kDa transmembrane Notch is cleaved to produce the ~80-100 kDa NICD fragment. Western blotting with an antibody specific to the cleaved N-terminus of NICD allows for the quantification of active Notch signaling.[11]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat, HEK293) and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with the test inhibitor (e.g., L-685,458, DAPT) at various concentrations for 12-48 hours. Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved Notch1 (e.g., Val1744) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensity for NICD and a loading control (e.g., β-actin or GAPDH).
-
Normalize the NICD signal to the loading control and compare the levels between treated and untreated samples.
-
HES1 Promoter-Luciferase Reporter Assay
This assay measures the transcriptional activity of the Notch pathway.
Principle: Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of a Notch-responsive promoter (e.g., the HES1 promoter or multimerized CSL binding sites) and a constitutively expressed control reporter (e.g., Renilla luciferase). A reduction in the firefly luciferase signal upon inhibitor treatment indicates a decrease in Notch signaling activity.[3][12]
Protocol:
-
Cell Culture and Transfection:
-
One day before transfection, seed cells (e.g., HEK293) in a 96-well white plate.
-
Co-transfect the cells with the HES1-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing the test inhibitor at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the cells for another 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity, in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in reporter activity for inhibitor-treated cells relative to vehicle-treated cells.
-
Determine the IC₅₀ value by plotting the normalized reporter activity against the inhibitor concentration.
-
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: The canonical Notch signaling pathway and the point of inhibition by γ-secretase inhibitors.
References
- 1. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Processing of Notch and amyloid precursor protein by γ-secretase is spatially distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAPT | Cell Signaling Technology [cellsignal.com]
- 5. stemcell.com [stemcell.com]
- 6. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma Secretase Inhibitors as Potential Therapeutic Targets for Notch Signaling in Uterine Leiomyosarcoma [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
L-685,458: A Comparative Analysis of its Therapeutic Potential Against Other γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the γ-secretase inhibitor L-685,458 with other notable inhibitors, offering insights into its therapeutic potential. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate an objective assessment.
Introduction to L-685,458 and γ-Secretase Inhibition
L-685,458 is a potent, transition-state analog inhibitor of γ-secretase, an intramembrane protease complex centrally implicated in the pathogenesis of Alzheimer's disease and various cancers.[1] γ-secretase is responsible for the final cleavage of the Amyloid Precursor Protein (APP), leading to the production of amyloid-β (Aβ) peptides that form senile plaques in Alzheimer's disease. Additionally, it cleaves the Notch receptor, a critical regulator of cell fate determination, making the selective inhibition of APP processing a significant challenge in drug development. This guide evaluates L-685,458 in the context of other γ-secretase inhibitors, focusing on potency, selectivity, and clinical progression.
Quantitative Comparison of γ-Secretase Inhibitors
The therapeutic utility of a γ-secretase inhibitor is largely determined by its potency towards APP processing versus its off-target effects, primarily the inhibition of Notch signaling. The following tables summarize key quantitative data for L-685,458 and other well-characterized γ-secretase inhibitors.
Table 1: In Vitro Potency (IC50) of γ-Secretase Inhibitors
| Inhibitor | γ-Secretase (nM) | APP-C99 (nM) | Notch-100 (nM) | Aβ40 (nM) | Aβ42 (nM) |
| L-685,458 | 17[1][2] | 301.3[1] | 351.3[1] | 48[2] | 67[2] |
| DAPT | - | - | - | 115 (total Aβ)[3] | 200[3] |
| Semagacestat (LY450139) | - | - | 14.1[3] | 12.1[3] | 10.9[3] |
| Avagacestat (BMS-708163) | - | - | - | 0.30[3] | 0.27[3] |
| Nirogacestat (PF-3084014) | 6.2[3] | - | - | - | - |
| YO-01027 (DBZ) | - | 2.64 (APPL) | 2.92 | - | - |
| RO4929097 | 4[3] | - | 5 (EC50) | 14 (EC50) | - |
Table 2: Selectivity Profile of L-685,458
| Protease | Selectivity vs. γ-Secretase |
| Other Aspartyl Proteases | >50-100 fold[1] |
| HIV-1 Protease | >1,000 nM (IC50)[4] |
| Cathepsin D | >1,000 nM (IC50)[4] |
| Trypsin | >1,000 nM (IC50)[4] |
| Papain | >1,000 nM (IC50)[4] |
| Calpain I | >1,000 nM (IC50)[4] |
Table 3: In Vivo Efficacy and Clinical Trial Status
| Inhibitor | In Vivo Observations | Highest Clinical Trial Phase (Alzheimer's Disease) | Key Clinical Findings/Status |
| L-685,458 | Reduces Aβ(40) and Aβ(42) in various cell lines and has antitumor effects in a mouse hepatoma model.[1] | Preclinical | No human clinical trial data available for Alzheimer's disease. |
| DAPT | Improves contextual or spatial memory in rats and transgenic mice in single-dose studies.[5] | Phase I/II (for some cancers) | Limited clinical trial data for Alzheimer's disease. |
| Semagacestat (LY450139) | Reduced Aβ levels in plasma, CSF, and brain in animal models.[5] | Phase III (Terminated) | Worsening of cognition and increased risk of skin cancer led to trial termination.[5] |
| Avagacestat (BMS-708163) | Showed dose-dependent reduction of CSF Aβ in preclinical and early clinical studies.[5] | Phase II (Terminated) | Poorly tolerated at higher doses with trends for cognitive worsening.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: γ-Secretase signaling pathway and point of inhibition.
Caption: General experimental workflows for assessing inhibitor activity.
Experimental Protocols
In Vitro γ-Secretase Activity Assay
This protocol outlines a method to determine the in vitro potency of γ-secretase inhibitors.
1. Materials:
- HEK293 cells overexpressing human APP.
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
- γ-secretase substrate (e.g., recombinant C99-FLAG).
- Test inhibitors (L-685,458 and others) dissolved in DMSO.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA, 0.25% CHAPSO).
- Aβ ELISA kit or antibodies for Western blotting.
2. Procedure:
- Membrane Preparation:
- Harvest HEK293 cells and homogenize in a hypotonic buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cell debris.
- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
- Resuspend the membrane pellet in assay buffer.
- Inhibitor Incubation:
- In a microplate, add the prepared membrane fraction.
- Add serial dilutions of the test inhibitors to the wells. Include a DMSO vehicle control.
- Pre-incubate for 30 minutes at 37°C.
- Enzymatic Reaction:
- Initiate the reaction by adding the γ-secretase substrate (C99-FLAG) to each well.
- Incubate the plate at 37°C for 2-4 hours.
- Detection of Aβ:
- Stop the reaction by adding a stopping solution or by placing the plate on ice.
- Measure the amount of Aβ produced using a specific ELISA kit or by performing Western blot analysis with an anti-Aβ antibody.
- Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Notch Signaling Assay (Luciferase Reporter Assay)
This protocol describes a method to assess the effect of γ-secretase inhibitors on Notch signaling in a cellular context.
1. Materials:
- HEK293 cells.
- A Notch-responsive luciferase reporter plasmid (e.g., containing CSL binding sites upstream of a luciferase gene).
- A plasmid expressing a constitutively active form of Notch (NotchΔE).
- Transfection reagent.
- Cell culture medium and supplements.
- Test inhibitors (L-685,458 and others) dissolved in DMSO.
- Luciferase assay reagent.
2. Procedure:
- Cell Culture and Transfection:
- Plate HEK293 cells in a multi-well plate.
- Co-transfect the cells with the Notch-responsive luciferase reporter plasmid and the NotchΔE expression plasmid using a suitable transfection reagent.
- Allow the cells to express the plasmids for 24-48 hours.
- Inhibitor Treatment:
- Treat the transfected cells with serial dilutions of the test inhibitors. Include a DMSO vehicle control.
- Incubate the cells for 24 hours.
- Luciferase Assay:
- Lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Add the luciferase substrate to the cell lysate.
- Measure the luminescence using a luminometer.
- Data Analysis:
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
- Calculate the percentage of inhibition of Notch signaling for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
L-685,458 stands out as a potent inhibitor of γ-secretase with high selectivity over other proteases. Its therapeutic potential, however, remains to be fully elucidated through clinical trials. The comparative data presented in this guide highlight the ongoing challenge in developing γ-secretase inhibitors that can effectively target Aβ production without causing significant toxicity due to Notch inhibition. The failed clinical trials of Semagacestat and Avagacestat underscore this difficulty. Future research and development in this area will likely focus on identifying compounds with even greater selectivity for APP processing or exploring alternative strategies to modulate γ-secretase activity. This guide serves as a valuable resource for researchers in the field to compare and contrast the properties of L-685,458 with other key inhibitors, aiding in the design of future experiments and the development of novel therapeutic agents.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for L-685458
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of L-685458, a potent γ-secretase inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a compound with high biological activity, this compound requires specialized handling and disposal protocols that go beyond standard laboratory chemical waste procedures.
Understanding the Compound: Key Data
A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 672.85 g/mol | N/A |
| IC₅₀ for γ-secretase | 17 nM | N/A |
| Solubility in DMSO | ≥ 10 mg/mL | N/A |
| Storage Temperature | -20°C | N/A |
Experimental Protocols: Decontamination of Working Solutions
Prior to disposal, any dilute aqueous solutions of this compound should be deactivated. A common method for the chemical degradation of potent pharmaceutical compounds involves treatment with an oxidizing agent.
Protocol for Decontamination of Aqueous this compound Solutions:
-
Preparation: Working in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Oxidation: To the aqueous solution containing this compound, add a 10% solution of sodium hypochlorite (bleach) to achieve a final concentration of at least 1% active chlorine.
-
Reaction Time: Allow the solution to react for a minimum of 12 hours to ensure complete degradation of the active compound.
-
Neutralization: After the reaction period, neutralize the excess sodium hypochlorite by adding a sodium bisulfite solution until the yellow color of the chlorine dissipates.
-
pH Adjustment: Check the pH of the solution and adjust to a neutral pH (6.5-7.5) using hydrochloric acid or sodium hydroxide as needed.
-
Disposal: The neutralized solution can now be disposed of as regular aqueous chemical waste, following your institution's specific guidelines.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound in various forms.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
1. Unused or Expired Solid this compound:
-
Do not attempt to open the container.
-
The original, unopened container should be placed in a secondary container and labeled as "Hazardous Waste: Potent Pharmaceutical Compound."
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.
2. This compound in Organic Solvents (e.g., DMSO stock solutions):
-
Collect all waste solutions containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
The label must include "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., DMSO), and the approximate concentration.
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Once the container is full, arrange for pickup by your EHS office.
3. Dilute Aqueous Solutions of this compound:
-
Follow the "Protocol for Decontamination of Aqueous this compound Solutions" described above.
-
After successful decontamination and neutralization, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your EHS office to confirm this is an acceptable practice at your institution.
4. Contaminated Labware and PPE:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, serological pipettes, vials, gloves, bench paper) must be considered hazardous waste.
-
Collect these materials in a designated, labeled hazardous waste bag or container specifically for "Potent Compound Waste."
-
Do not mix this waste with regular laboratory trash or biohazardous waste.
-
When the container is full, seal it and arrange for pickup by your EHS office.
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway and in the processing of amyloid precursor protein (APP). Understanding this mechanism is crucial for appreciating the compound's biological potency.
Caption: this compound inhibits γ-secretase.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing personal exposure and environmental impact. Always consult your institution's specific safety and disposal guidelines in conjunction with this document.
Essential Guide to Personal Protective Equipment and Safe Handling of L-685,458
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of L-685,458, a potent γ-secretase inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this guidance is formulated based on established best practices for handling high-potency, research-grade bioactive small molecules. It is imperative to supplement this guide with a thorough risk assessment and consultation with your institution's environmental health and safety department before commencing any work.
Prioritizing Safety: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to L-685,458. The following table outlines the recommended PPE for all procedures involving this compound.
| PPE Category | Recommended Equipment | Key Specifications & Rationale |
| Body Protection | Disposable, fluid-resistant lab coat with knit cuffs | Provides a barrier against splashes and contamination of personal clothing. Knit cuffs ensure a snug fit around gloves. |
| Hand Protection | Double nitrile gloves | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer layer. Gloves should be changed immediately if contaminated. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield | Goggles provide essential protection against splashes.[1][2][3] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as preparing stock solutions or handling larger volumes.[1][4] |
| Respiratory Protection | Work within a certified chemical fume hood | A chemical fume hood is the primary engineering control to prevent inhalation of aerosols or fine powders. The need for a respirator should be determined by a formal risk assessment by safety professionals.[1] |
Procedural Guidance: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is critical for the safe management of L-685,458 throughout its lifecycle in the laboratory.
| Phase | Detailed Procedure |
| 1. Receiving & Storage | Upon receipt, inspect the package for any damage in a designated area. Wear a lab coat and single-use gloves. Store the compound in its original, tightly sealed container at the manufacturer-recommended temperature (typically -20°C), in a clearly labeled and secure location. |
| 2. Preparing Stock Solutions | All handling of the solid compound and preparation of solutions must occur within a certified chemical fume hood. Use dedicated, calibrated equipment. L-685,458 is commonly dissolved in Dimethyl Sulfoxide (DMSO); handle DMSO with caution as it can facilitate skin absorption of other chemicals.[5] Wear the full recommended PPE, including double gloves. |
| 3. Experimental Use | Conduct all experiments involving L-685,458 inside a chemical fume hood. Ensure all containers are clearly labeled with the compound name, concentration, and date. Minimize the generation of aerosols. |
| 4. Decontamination | After each use, thoroughly decontaminate all surfaces and equipment that came into contact with L-685,458. Use an appropriate disinfectant or cleaning agent as determined by your institution's protocols. Dispose of all cleaning materials as hazardous waste. |
| 5. Waste Disposal | All materials contaminated with L-685,458, including solid waste (e.g., pipette tips, gloves, weigh boats) and liquid waste, must be collected in designated, sealed, and clearly labeled hazardous waste containers. Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain. |
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for the safe handling of L-685,458, from initial preparation to final disposal.
Caption: Safe handling and disposal workflow for L-685,458.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. youthfilter.com [youthfilter.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uwaterloo.ca [uwaterloo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
